molecular formula C24H26N2O4 B15616799 (S)-Carvedilol-d4

(S)-Carvedilol-d4

カタログ番号: B15616799
分子量: 410.5 g/mol
InChIキー: OGHNVEJMJSYVRP-QFMWCKMBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-Carvedilol-d4 is a useful research compound. Its molecular formula is C24H26N2O4 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C24H26N2O4

分子量

410.5 g/mol

IUPAC名

(2S)-1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol

InChI

InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m0/s1/i13D2,14D2

InChIキー

OGHNVEJMJSYVRP-QFMWCKMBSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of (S)-Carvedilol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-Carvedilol-d4, a deuterated isotopologue of the non-selective β/α-1 adrenergic antagonist, Carvedilol. This document outlines a detailed synthetic pathway, including the preparation of key isotopically labeled and chiral intermediates. It is intended to serve as a valuable resource for researchers in medicinal chemistry, drug metabolism, and pharmacokinetic studies who require a stable-labeled internal standard for the accurate quantification of (S)-Carvedilol.

Introduction to (S)-Carvedilol and Isotopic Labeling

Carvedilol is a widely prescribed medication for the treatment of heart failure and hypertension. It exerts its therapeutic effects through a dual mechanism of action: non-selective beta-adrenergic blockade and alpha-1 adrenergic blockade. The (S)-enantiomer is primarily responsible for the beta-blocking activity, while both enantiomers contribute to the alpha-blocking effects.

Isotopically labeled compounds, such as this compound, are indispensable tools in drug development. The incorporation of deuterium (B1214612) at non-exchangeable positions provides a molecule with a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical assays. This allows for precise and accurate quantification of the parent drug in complex biological matrices. The d4-labeling is specifically on the ethylamine (B1201723) moiety of the side chain, a common site for metabolic transformations.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that hinges on the preparation of two key intermediates: the chiral epoxide, (S)-4-(oxiran-2-ylmethoxy)-9H-carbazole (2) , and the deuterated amine, 2-(2-methoxyphenoxy)ethyl-1,1,2,2-d4-amine (6) . The final step involves the regioselective ring-opening of the epoxide with the deuterated amine to yield the target molecule.

The overall synthetic workflow is depicted below:

G cluster_0 Synthesis of this compound A 4-Hydroxycarbazole (B19958) C (S)-4-(oxiran-2-ylmethoxy)-9H-carbazole (2) A->C K2CO3, IPA B (R)-(-)-Epichlorohydrin B->C I This compound (7) C->I Isopropanol, 80°C (Epoxide Ring Opening) D Guaiacol (B22219) F 1-(2-Chloroethoxy-d4)-2-methoxybenzene (4) D->F K2CO3, DMF (Williamson Ether Synthesis) E 2-Chloroethanol-d4 E->F G 2-(2-Methoxyphenoxy)acetonitrile-d4 (5) F->G NaCN, DMSO H 2-(2-Methoxyphenoxy)ethyl-1,1,2,2-d4-amine (6) G->H LiAlD4, THF (Reduction) H->I J Purification (Chiral HPLC) I->J K Final Product J->K

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of (S)-4-(oxiran-2-ylmethoxy)-9H-carbazole (2)

This procedure outlines the synthesis of the chiral epoxide intermediate.

Materials:

  • 4-Hydroxycarbazole

  • (R)-(-)-Epichlorohydrin

  • Potassium Carbonate (K2CO3)

  • Isopropyl Alcohol (IPA)

  • Ethyl Acetate (B1210297)

Procedure:

  • To a solution of 4-hydroxycarbazole (1 equivalent) in isopropyl alcohol, add potassium carbonate (2.5 equivalents).

  • Add (R)-(-)-epichlorohydrin (1.5 equivalents) to the mixture.

  • Reflux the reaction mixture for 5 hours at approximately 82°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from ethyl acetate to yield (S)-4-(oxiran-2-ylmethoxy)-9H-carbazole as a crystalline solid.

Synthesis of 2-(2-Methoxyphenoxy)ethyl-1,1,2,2-d4-amine (6)

This multi-step protocol describes the preparation of the key deuterated amine intermediate.

Step 1: Synthesis of 1-(2-Chloroethoxy-d4)-2-methoxybenzene (4)

  • To a solution of guaiacol (1 equivalent) in dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 equivalents).

  • Add 2-chloroethanol-d4 (1.1 equivalents) dropwise to the stirred suspension.

  • Heat the reaction mixture to 80-90°C and maintain for 12-16 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(2-chloroethoxy-d4)-2-methoxybenzene.

Step 2: Synthesis of 2-(2-Methoxyphenoxy)acetonitrile-d4 (5)

  • Dissolve the crude 1-(2-chloroethoxy-d4)-2-methoxybenzene (1 equivalent) in dimethyl sulfoxide (B87167) (DMSO).

  • Add sodium cyanide (1.2 equivalents) and a catalytic amount of sodium iodide.

  • Heat the mixture to 120°C for 4-6 hours.

  • Cool the reaction, pour into water, and extract with ethyl acetate.

  • Wash the organic phase, dry, and concentrate to give crude 2-(2-methoxyphenoxy)acetonitrile-d4.

Step 3: Synthesis of 2-(2-Methoxyphenoxy)ethyl-1,1,2,2-d4-amine (6)

  • Carefully add lithium aluminum deuteride (B1239839) (LiAlD4) (1.5 equivalents) to a flask containing anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., Argon or Nitrogen) and cool in an ice bath.

  • Slowly add a solution of 2-(2-methoxyphenoxy)acetonitrile-d4 (1 equivalent) in anhydrous THF to the LiAlD4 suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction in an ice bath and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate to yield 2-(2-methoxyphenoxy)ethyl-1,1,2,2-d4-amine.

Synthesis of this compound (7)

This final step involves the coupling of the chiral epoxide and the deuterated amine.

Materials:

  • (S)-4-(oxiran-2-ylmethoxy)-9H-carbazole (2)

  • 2-(2-Methoxyphenoxy)ethyl-1,1,2,2-d4-amine (6)

  • Isopropyl Alcohol (IPA)

Procedure:

  • Dissolve (S)-4-(oxiran-2-ylmethoxy)-9H-carbazole (1 equivalent) and 2-(2-methoxyphenoxy)ethyl-1,1,2,2-d4-amine (1.2 equivalents) in isopropyl alcohol.

  • Heat the reaction mixture to reflux (approximately 82°C) for 6-8 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Collect the solid by filtration, wash with cold isopropyl alcohol, and dry under vacuum to obtain crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound based on typical yields for analogous reactions.

Table 1: Synthesis of Intermediates

IntermediateStarting MaterialsReaction TypeTypical Yield (%)Purity (%)
(S)-4-(oxiran-2-ylmethoxy)-9H-carbazole (2)4-Hydroxycarbazole, (R)-(-)-EpichlorohydrinNucleophilic Substitution80-90>98
1-(2-Chloroethoxy-d4)-2-methoxybenzene (4)Guaiacol, 2-Chloroethanol-d4Williamson Ether Synthesis70-85>95
2-(2-Methoxyphenoxy)acetonitrile-d4 (5)1-(2-Chloroethoxy-d4)-2-methoxybenzene, NaCNNucleophilic Substitution85-95>95
2-(2-Methoxyphenoxy)ethyl-1,1,2,2-d4-amine (6)2-(2-Methoxyphenoxy)acetonitrile-d4, LiAlD4Reduction65-80>97

Table 2: Final Product Synthesis and Characterization

ProductStarting MaterialsReaction TypeTypical Yield (%)Chemical Purity (%) (HPLC)Enantiomeric Purity (%) (Chiral HPLC)Isotopic Enrichment (%) (Mass Spec)
This compound (7)Intermediate (2), Intermediate (6)Epoxide Ring Opening60-75>99>99.5>98 (for d4)

Carvedilol Signaling Pathways

Carvedilol's pharmacological effects are mediated through its interaction with adrenergic receptors. The following diagrams illustrate the key signaling pathways.

Beta-Adrenergic Receptor Blockade

Carvedilol is a non-selective antagonist at β1 and β2 adrenergic receptors. This blockade prevents the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, leading to a reduction in heart rate, myocardial contractility, and blood pressure. Furthermore, Carvedilol exhibits biased agonism at the β-adrenergic receptor, preferentially activating β-arrestin-mediated signaling pathways, which may contribute to its cardioprotective effects.

G cluster_0 Carvedilol at Beta-Adrenergic Receptor Carvedilol Carvedilol betaAR β-Adrenergic Receptor Carvedilol->betaAR Binds to G_protein Gs Protein betaAR->G_protein Blocks Activation beta_arrestin β-Arrestin betaAR->beta_arrestin Activates (Biased Agonism) AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Physiological_Response_G ↓ Heart Rate ↓ Contractility PKA->Physiological_Response_G ERK ERK1/2 beta_arrestin->ERK Cardioprotection Cardioprotective Effects ERK->Cardioprotection

Caption: Carvedilol's action on β-adrenergic receptors.

Alpha-1 Adrenergic Receptor Blockade

Carvedilol also acts as an antagonist at α1-adrenergic receptors, which are located on vascular smooth muscle. This action inhibits norepinephrine-induced vasoconstriction, leading to vasodilation and a reduction in peripheral vascular resistance, thereby contributing to its antihypertensive effect.[1][2][3]

G cluster_1 Carvedilol at Alpha-1 Adrenergic Receptor Carvedilol Carvedilol alpha1AR α1-Adrenergic Receptor Carvedilol->alpha1AR Blocks Vasodilation Vasodilation (↓ Blood Pressure) Gq_protein Gq Protein alpha1AR->Gq_protein alpha1AR->Vasodilation Leads to Norepinephrine Norepinephrine Norepinephrine->alpha1AR Activates PLC Phospholipase C Gq_protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction

Caption: Carvedilol's action on α1-adrenergic receptors.

Conclusion

This technical guide provides a detailed framework for the synthesis and understanding of this compound. The outlined protocols for the preparation of the chiral and isotopically labeled intermediates, along with the final coupling reaction, offer a clear path for the production of this valuable analytical standard. The accompanying data tables provide expected outcomes for yield and purity, while the signaling pathway diagrams offer a visual representation of the drug's mechanism of action. This comprehensive resource is designed to support the research and development efforts of professionals in the pharmaceutical sciences.

References

(S)-Carvedilol-d4: A Technical Guide for its Application in Research

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Carvedilol-d4 is a deuterated analog of (S)-Carvedilol, a molecule of significant interest in cardiovascular pharmacology. This stable isotope-labeled compound serves as a critical tool for researchers, scientists, and drug development professionals, primarily by enhancing the accuracy and reliability of bioanalytical methods. Its principal application lies in its use as an internal standard for the precise quantification of Carvedilol (B1668590) in biological matrices during pharmacokinetic and metabolism studies.

Carvedilol is a non-selective beta-adrenergic antagonist with additional alpha-1 blocking activity, used in the treatment of hypertension and heart failure.[1][2][3] It is administered as a racemic mixture of two enantiomers, (R)- and (S)-Carvedilol. The (S)-enantiomer is primarily responsible for the beta-blocking effects, while both enantiomers contribute to the alpha-blocking activity.[4][5] Given the stereoselective metabolism and pharmacological activity of Carvedilol, the ability to accurately measure the concentration of each enantiomer is crucial for understanding its clinical efficacy and safety profile.[6][7] this compound, with its nearly identical chemical and physical properties to the unlabeled (S)-Carvedilol, is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[8]

Core Application: Internal Standard in Bioanalysis

The primary and most critical use of this compound in research is as an internal standard in quantitative bioanalytical methods.[8] When analyzing biological samples, such as plasma or serum, variability can be introduced during sample preparation, extraction, and the analytical measurement itself. An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to all samples, including calibration standards and quality controls.

By comparing the instrument's response of the analyte to that of the internal standard, researchers can correct for variations in extraction recovery and matrix effects, which can suppress or enhance the ionization of the analyte in the mass spectrometer. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalysis because it co-elutes with the unlabeled analyte and experiences similar ionization efficiency, leading to highly accurate and precise quantification.

Quantitative Data from Pharmacokinetic Studies

The accurate quantification of Carvedilol and its enantiomers is essential for determining its pharmacokinetic parameters. The following tables summarize key pharmacokinetic data for Carvedilol, which would be determined in studies utilizing this compound as an internal standard.

ParameterValueReference
Bioavailability 25-35%[6]
Time to Peak Plasma Concentration (Tmax) 1-2 hours[5]
Elimination Half-Life 7-10 hours[6]
Plasma Protein Binding >98%[6]
Volume of Distribution ~115 L[6]

Table 1: Pharmacokinetic Parameters of Racemic Carvedilol

Due to stereoselective first-pass metabolism, the plasma levels of the (R)-enantiomer are typically 2 to 3 times higher than those of the (S)-enantiomer following oral administration.[6]

EnantiomerRelative Plasma Levels (R/S ratio)Reference
(R)-Carvedilol vs. (S)-Carvedilol~2-3[6]

Table 2: Stereoselective Pharmacokinetics of Carvedilol Enantiomers

Experimental Protocols

The following is a representative experimental protocol for the quantification of Carvedilol in human plasma using this compound as an internal standard via LC-MS/MS. This protocol is a composite based on methodologies described in the scientific literature.

Preparation of Stock and Working Solutions
  • Carvedilol Stock Solution (1 mg/mL): Accurately weigh and dissolve Carvedilol reference standard in methanol (B129727).

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Carvedilol stock solution in a mixture of methanol and water to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the this compound IS at an appropriate concentration.

Sample Preparation (Protein Precipitation)
  • Pipette 200 µL of human plasma (blank, calibration standard, QC, or study sample) into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to each tube (except for blank matrix).

  • Vortex mix for 30 seconds.

  • Add 600 µL of acetonitrile (B52724) (or other suitable protein precipitation agent) to each tube.

  • Vortex mix vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex mix for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Carvedilol: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (e.g., 407.2 -> 100.2)

    • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (e.g., 411.2 -> 100.2)

  • Data Analysis: Quantify Carvedilol concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Visualizations

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates the typical workflow for quantifying Carvedilol in a biological sample using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Biological Sample (Plasma) Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Concentration Determination Data_Processing->Quantification

Caption: Bioanalytical workflow for Carvedilol quantification.

Logical Relationship in Internal Standard Selection

The decision to use a stable isotope-labeled internal standard like this compound is based on a logical progression aimed at achieving the most accurate and reliable results.

internal_standard_selection cluster_problem Analytical Challenge cluster_solution Solution Pathway cluster_options Internal Standard Options cluster_outcome Outcome Problem Accurate Quantification in Complex Matrix Use_IS Use of an Internal Standard (IS) Problem->Use_IS IS_Type Choice of IS Type Use_IS->IS_Type Analog Structural Analog IS_Type->Analog Non-ideal SIL_IS Stable Isotope-Labeled (SIL) IS IS_Type->SIL_IS Ideal High_Accuracy High Accuracy and Precision SIL_IS->High_Accuracy

Caption: Decision pathway for internal standard selection.

References

Deconstructing the (S)-Carvedilol-d4 Certificate of Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated active pharmaceutical ingredient (API) like (S)-Carvedilol-d4 is a critical document. It provides a comprehensive quality assessment, ensuring the material's identity, purity, and isotopic enrichment meet the stringent requirements for use in preclinical and clinical studies. This in-depth guide dissects the core components of a typical this compound CoA, presenting the data in a structured format and detailing the experimental methodologies.

This compound is the deuterium-labeled version of (S)-Carvedilol, the S-enantiomer of Carvedilol.[1] Carvedilol is a non-selective beta- and alpha-1 adrenergic receptor blocker used in the management of congestive heart failure and hypertension.[2] The introduction of deuterium (B1214612) atoms can modify a drug's pharmacokinetic profile and is often used to create internal standards for analytical and pharmacokinetic studies.[1][3][4]

General Information

A CoA begins with fundamental details identifying the specific batch of the compound. This section ensures traceability and provides essential information for proper handling and storage.

Parameter Example Data
Product Name This compound
Catalog Number HY-B0006S1
Batch/Lot Number 153023
Chemical Name 1-((9H-Carbazol-4-yl)oxy)-3-((2-(2-methoxyphenoxy)ethyl-1,1,2,2-d4)amino)propan-2-ol
Molecular Formula C₂₄H₂₂D₄N₂O₄
Molecular Weight 410.50 g/mol
CAS Number 1133705-56-2
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.

Physicochemical Properties

This section details the physical and chemical characteristics of the compound, which are crucial for formulation development and ensuring the correct material has been received.

Test Specification Result
Appearance Off-white to light yellow solidConforms
Solubility Soluble in Methanol (B129727)Conforms

Identification

A critical section of the CoA, identification tests confirm that the material is indeed this compound. A combination of spectroscopic techniques is typically employed to provide unambiguous structural confirmation.

Test Methodology Result
Mass Spectrometry (MS) Electrospray Ionization (ESI-MS)Consistent with structure
¹H NMR Spectroscopy 400 MHz in DMSO-d₆Consistent with structure
Infrared (IR) Spectroscopy Attenuated Total Reflectance (ATR)Consistent with structure
Experimental Protocols: Identification
  • Mass Spectrometry (MS): The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into an electrospray ionization mass spectrometer. The instrument is operated in positive ion mode, and the resulting mass spectrum is analyzed for the parent ion peak corresponding to the molecular weight of this compound.

  • ¹H NMR Spectroscopy: A small amount of the sample is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃. The ¹H NMR spectrum is acquired on a 400 MHz or higher field instrument. The chemical shifts, splitting patterns, and integration of the peaks are compared against the expected spectrum for this compound to confirm the molecular structure.

  • Infrared (IR) Spectroscopy: A small amount of the solid sample is placed directly on the crystal of an ATR-FTIR spectrometer. The resulting infrared spectrum, showing characteristic absorption bands for the functional groups present in the molecule, is compared to a reference spectrum.

Purity

Purity is a critical quality attribute that ensures the absence of contaminants that could affect experimental results or pose a safety risk. Chromatographic techniques are the primary methods for assessing purity.

Test Methodology Specification Result
Chromatographic Purity (HPLC) Reverse-Phase High-Performance Liquid Chromatography≥98%99.80%
Residual Solvents Headspace Gas Chromatography (HSGC)Per USP <467>Conforms
Water Content Karl Fischer Titration≤0.5%0.2%
Residue on Ignition Gravimetric analysis per USP <281>≤0.1%0.05%
Experimental Protocols: Purity
  • High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method is used. A C18 column is typically employed with a mobile phase gradient of water and acetonitrile (B52724) containing a small amount of a modifier like trifluoroacetic acid or formic acid. Detection is commonly performed using a UV detector at a wavelength where the analyte has maximum absorbance. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

  • Headspace Gas Chromatography (HSGC): The sample is placed in a sealed vial and heated to volatilize any residual solvents. The vapor phase (headspace) is then injected into a gas chromatograph equipped with a flame ionization detector (FID). The detected solvents are identified and quantified against known standards.

  • Karl Fischer Titration: This is a coulometric or volumetric titration method used to determine the water content in a sample. The sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent.

  • Residue on Ignition: The sample is ignited in a muffle furnace at a specified temperature (e.g., 600 ± 50 °C) until all organic material is burned off. The weight of the remaining residue is determined and expressed as a percentage of the initial sample weight.

Isotopic Enrichment

For a deuterated standard, the isotopic purity is a crucial parameter. It confirms the degree of deuterium incorporation at the specified positions and the absence of significant amounts of the unlabeled compound.

Test Methodology Specification Result
Isotopic Enrichment Mass Spectrometry (MS) or ¹H NMR Spectroscopy≥98%99.9%
Experimental Protocol: Isotopic Enrichment
  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the isotopic distribution of the molecular ions. The relative intensities of the peaks corresponding to the deuterated and non-deuterated species are used to calculate the isotopic enrichment.

  • ¹H NMR Spectroscopy: The absence or significant reduction of proton signals at the sites of deuteration in the ¹H NMR spectrum is a direct measure of isotopic enrichment. The integration of the residual proton signal at the deuterated position relative to a non-deuterated proton signal in the molecule allows for the quantification of the isotopic purity.

Visualizing the CoA Workflow and Data Relationships

The following diagrams illustrate the logical flow of a Certificate of Analysis and the relationship between the various tests performed.

CoA_Workflow start Batch Production of This compound sampling Representative Sampling start->sampling testing Analytical Testing sampling->testing review Data Review and Quality Assurance testing->review coa_generation Certificate of Analysis Generation review->coa_generation release Batch Release coa_generation->release

CoA Generation Workflow

Test_Relationships coa This compound Certificate of Analysis identity Identity coa->identity purity Purity coa->purity isotopic Isotopic Enrichment coa->isotopic physchem Physicochemical Properties coa->physchem ms Mass Spectrometry identity->ms nmr NMR Spectroscopy identity->nmr ir IR Spectroscopy identity->ir hplc HPLC purity->hplc hsgc Residual Solvents (HSGC) purity->hsgc kf Water Content (KF) purity->kf roi Residue on Ignition purity->roi isotopic->nmr iso_ms Isotopic Purity (MS) isotopic->iso_ms appearance Appearance physchem->appearance

Interrelation of Analytical Tests in a CoA

Conclusion

The Certificate of Analysis for this compound is a testament to the quality and suitability of the material for its intended research or developmental purpose. A thorough understanding of each section, from the basic identifiers to the detailed analytical results and methodologies, empowers scientists and drug development professionals to use the compound with confidence. The data presented, confirmed by robust analytical techniques, provides the necessary assurance of identity, purity, and isotopic integrity, which are foundational for reproducible and reliable scientific outcomes.

References

An In-Depth Technical Guide to (S)-Carvedilol-d4: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of (S)-Carvedilol-d4, a deuterated analog of the S-enantiomer of Carvedilol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Introduction

This compound is the deuterium-labeled form of (S)-Carvedilol, the enantiomer of the widely used cardiovascular drug Carvedilol that is primarily responsible for its beta-blocking activity.[1] Carvedilol is a non-selective beta and alpha-1 adrenergic receptor blocker used in the management of heart failure and hypertension.[2] The incorporation of four deuterium (B1214612) atoms into the molecule makes this compound an ideal internal standard for quantitative analysis in pharmacokinetic and metabolic research, offering improved accuracy in mass spectrometry and liquid chromatography applications.[3][4]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueReference
Chemical Name (2S)-1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol[5]
Molecular Formula C₂₄H₂₂D₄N₂O₄
Molecular Weight 410.50 g/mol
CAS Number 2747915-23-5
Appearance Off-white to light yellow solid
Purity (HPLC) ≥99.80%
Isotopic Enrichment ≥99.9%
Melting Point 117.5-120.4 °C (for non-deuterated (S)-Carvedilol)
Solubility Soluble in Methanol (B129727), DMSO, and DMF. Sparingly soluble in aqueous buffers.

Spectroscopic Data

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak [M+H]⁺ at m/z 411.5, which is 4 units higher than that of the non-deuterated (S)-Carvedilol (m/z 407.5). The fragmentation pattern will be similar to Carvedilol, with key fragments showing a +4 Da shift if they retain the deuterated ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be very similar to that of Carvedilol. The characteristic peaks for Carvedilol include N-H and O-H stretching around 3345 cm⁻¹, C-H stretching around 2925 cm⁻¹, N-H bending around 1598 cm⁻¹, and C-O stretching around 1253 cm⁻¹. The C-D stretching vibrations of the deuterated ethyl group are expected to appear in the region of 2100-2250 cm⁻¹, which is a region with little interference from other functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound will be similar to that of (S)-Carvedilol, with the key difference being the absence of signals corresponding to the four protons on the ethyl chain that have been replaced by deuterium. The signals for the adjacent protons may show a slightly different splitting pattern due to the absence of coupling with the deuterated positions.

  • ¹³C NMR: The carbon-13 NMR spectrum will also be very similar to the non-deuterated compound. The carbon atoms directly bonded to deuterium will exhibit a triplet multiplicity in the proton-coupled ¹³C NMR spectrum due to C-D coupling, and their chemical shifts will be slightly upfield compared to the corresponding carbons in the non-deuterated molecule.

Experimental Protocols

Synthesis of this compound

A general synthetic approach for Carvedilol involves the condensation of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine. For the synthesis of this compound, a deuterated version of 2-(2-methoxyphenoxy)ethanamine, specifically 2-(2-methoxyphenoxy)ethan-1,1,2,2-d4-amine, would be used as a starting material. The stereochemistry is controlled by using the appropriate chiral epoxide precursor.

Illustrative Synthetic Workflow:

A 4-(Oxiran-2-ylmethoxy)-9H-carbazole C Condensation Reaction A->C B 2-(2-Methoxyphenoxy)ethan-1,1,2,2-d4-amine B->C D This compound C->D

A simplified workflow for the synthesis of this compound.
Use as an Internal Standard in LC-MS/MS Analysis

This compound is commonly used as an internal standard for the quantification of Carvedilol in biological matrices. A typical protocol is outlined below.

Protocol for Quantification of Carvedilol in Human Plasma:

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a working internal standard solution by diluting the stock solution with methanol to a final concentration of, for example, 100 ng/mL.

  • Sample Preparation:

    • To 100 µL of human plasma sample, add a known volume (e.g., 10 µL) of the this compound working solution.

    • Perform protein precipitation by adding a suitable organic solvent such as acetonitrile (B52724).

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

      • Monitor the transition for Carvedilol (e.g., m/z 407.2 → 100.1).

      • Monitor the transition for this compound (e.g., m/z 411.2 → 100.1 or another suitable fragment).

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

    • Determine the concentration of Carvedilol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow for LC-MS/MS Quantification:

cluster_prep Sample Preparation cluster_analysis Analysis A Plasma Sample B Spike with this compound A->B C Protein Precipitation B->C D Centrifugation C->D E Evaporation D->E F Reconstitution E->F G LC-MS/MS Analysis F->G H Data Processing G->H I Quantification H->I

A typical workflow for the quantification of Carvedilol using this compound as an internal standard.

Biological Activity and Mechanism of Action

This compound is expected to have the same pharmacological activity as (S)-Carvedilol. The primary mechanism of action of Carvedilol is the blockade of beta-1 (β1), beta-2 (β2), and alpha-1 (α1) adrenergic receptors.

Beta-Adrenergic Receptor Blockade

The blockade of β1 and β2 receptors by (S)-Carvedilol in the heart and other tissues leads to a decrease in heart rate, myocardial contractility, and blood pressure. This action is mediated through the inhibition of the Gs protein-coupled signaling pathway.

Beta-Adrenergic Signaling Pathway:

cluster_beta Beta-Adrenergic Receptor Signaling Ligand Norepinephrine/ Epinephrine Receptor β-Adrenergic Receptor Ligand->Receptor Activates Gs Gs Protein Receptor->Gs Activates Carvedilol This compound Carvedilol->Receptor Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Increased Heart Rate) PKA->Response Mediates

The inhibitory effect of this compound on the beta-adrenergic signaling pathway.
Alpha-1 Adrenergic Receptor Blockade

The blockade of α1-adrenergic receptors in vascular smooth muscle by both enantiomers of Carvedilol leads to vasodilation and a reduction in peripheral vascular resistance, contributing to its antihypertensive effect. This is primarily mediated through the Gq protein-coupled signaling pathway.

Alpha-1 Adrenergic Signaling Pathway:

cluster_alpha Alpha-1 Adrenergic Receptor Signaling Ligand Norepinephrine Receptor α1-Adrenergic Receptor Ligand->Receptor Activates Gq Gq Protein Receptor->Gq Activates Carvedilol This compound Carvedilol->Receptor Blocks PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Increased Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C DAG->PKC Response Cellular Response (e.g., Vasoconstriction) Ca2->Response PKC->Response

The inhibitory effect of this compound on the alpha-1 adrenergic signaling pathway.

Conclusion

This compound is a critical tool for researchers and drug development professionals. Its well-defined physical and chemical properties, coupled with its role as a stable isotope-labeled internal standard, enable precise and accurate quantification of Carvedilol in complex biological matrices. A thorough understanding of its properties and the biological pathways it modulates is essential for its effective application in preclinical and clinical research. This guide provides a foundational resource to support these endeavors.

References

(S)-Carvedilol-d4 supplier and purchasing information

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of (S)-Carvedilol-d4, a deuterated analog of the S-enantiomer of Carvedilol, for researchers, scientists, and drug development professionals. It covers supplier and purchasing information, experimental applications, and the relevant biological signaling pathways.

Supplier and Purchasing Information

This compound is available from several specialized chemical suppliers. While pricing and unit sizes are often available upon request, the following table summarizes key technical data for this compound from various vendors.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityStorage
MedChemExpress HY-B0006BS2747915-23-5C₂₄H₂₂D₄N₂O₄410.5099.80% (HPLC)Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month).[1]
Simson Pharma C020057N/AC₂₄H₂₂D₄N₂O₄410.50N/AN/A
Veeprho VE007621 (for (S)-Carvedilol)95094-00-1 (for (S)-Carvedilol)C₂₄H₂₂D₄N₂O₄N/AN/AN/A
Allmpus ALL-CAR-5562 (for Carvedilol-d4)1133705-56-2 (for Carvedilol-d4)C₂₄H₂₂D₄N₂O₄410.5>98% (HPLC)2-8°C
Santa Cruz Biotechnology sc-211124 (for (S)-(-)-Carvedilol)95094-00-1 (for (S)-(-)-Carvedilol)C₂₄H₂₆N₂O₄406.47N/AN/A
Axios Research AR-C01539N/AC₂₄H₂₂D₄N₂O₄410.51N/AN/A

Note: Some suppliers list the CAS number for the non-deuterated (S)-enantiomer or the racemic deuterated form. Purity and storage information may vary and should be confirmed with the supplier.

Experimental Protocols and Applications

This compound is primarily utilized as an internal standard in bioanalytical methods, particularly for pharmacokinetic and metabolic studies of Carvedilol. Its deuteration provides a distinct mass-to-charge ratio (m/z) for mass spectrometry-based detection, allowing for accurate quantification of the non-deuterated analyte in complex biological matrices.

Bioanalytical Method for Carvedilol Enantiomers using LC-MS/MS

A common application of this compound is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to determine the concentrations of Carvedilol enantiomers in plasma samples.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a 200 µL plasma sample, add 10 µL of an internal standard working solution (containing this compound).

  • Add 2.5 mL of a suitable organic solvent (e.g., tert-butyl methyl ether).

  • Vortex the mixture for a specified time (e.g., 5 minutes) to ensure thorough extraction.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a mobile phase-compatible solution for LC-MS/MS analysis.

2. Chromatographic Separation:

  • Column: A chiral stationary phase column is essential for separating the (R) and (S) enantiomers of Carvedilol.

  • Mobile Phase: A typical mobile phase might consist of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid). The exact composition and gradient will depend on the column and system used.

  • Flow Rate: A constant flow rate (e.g., 0.4 mL/min) is maintained.

3. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is commonly used.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both the analytes and the internal standard. For example:

    • Carvedilol: m/z 407.1 → 100.1

    • This compound: A slightly higher m/z for the precursor ion would be selected due to the deuterium (B1214612) atoms, with a characteristic product ion.

The following diagram illustrates a typical workflow for a pharmacokinetic study using this compound.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample mix Mix and Vortex plasma->mix is This compound (Internal Standard) is->mix centrifuge Centrifuge mix->centrifuge extract Extract Organic Layer centrifuge->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute evaporate->reconstitute lc Chiral LC Separation reconstitute->lc ms Tandem Mass Spectrometry lc->ms quant Quantification of Carvedilol Enantiomers ms->quant pk Pharmacokinetic Analysis quant->pk

Bioanalytical Workflow for Carvedilol Enantiomers

Signaling Pathways

Carvedilol is a non-selective beta-adrenergic antagonist and an alpha-1 adrenergic blocker.[2] The (S)-enantiomer is primarily responsible for the beta-blocking activity, while both (R) and (S)-enantiomers contribute to the alpha-1 blockade.[2]

Alpha-1 Adrenergic Receptor Blockade

Blockade of alpha-1 adrenergic receptors by (S)-Carvedilol in vascular smooth muscle leads to vasodilation and a reduction in blood pressure.[2] This is a key component of its antihypertensive effect.

G ligand Norepinephrine receptor Alpha-1 Adrenergic Receptor ligand->receptor g_protein Gq Protein Activation receptor->g_protein plc Phospholipase C Activation g_protein->plc pip2 PIP2 Hydrolysis plc->pip2 ip3 IP3 -> Ca2+ Release pip2->ip3 dag DAG -> PKC Activation pip2->dag response Vasoconstriction ip3->response dag->response carvedilol This compound block Blockade carvedilol->block block->receptor

Alpha-1 Adrenergic Receptor Signaling and Blockade
Beta-Adrenergic Receptor Blockade

The (S)-enantiomer of Carvedilol is a potent antagonist of beta-1 and beta-2 adrenergic receptors.[2] In the heart, blockade of beta-1 receptors reduces heart rate, contractility, and cardiac output. This action is beneficial in the management of heart failure. Some research also suggests that Carvedilol can act as a biased ligand at the β1-adrenergic receptor, potentially activating alternative signaling pathways. For instance, it may promote receptor coupling to a Gi-PI3K-Akt-nitric oxide synthase 3 (NOS3) cascade.

G ligand Norepinephrine receptor Beta-1 Adrenergic Receptor ligand->receptor g_protein Gs Protein Activation receptor->g_protein ac Adenylyl Cyclase Activation g_protein->ac camp cAMP Production ac->camp pka PKA Activation camp->pka response Increased Heart Rate & Contractility pka->response carvedilol This compound block Blockade carvedilol->block block->receptor

Beta-1 Adrenergic Receptor Signaling and Blockade

Recent studies have also explored Carvedilol's unique signaling properties, including its ability to stimulate β-arrestin signaling pathways independent of G-protein coupling, which may contribute to its clinical efficacy.

This technical guide provides a foundational understanding of this compound for research applications. For specific experimental details and the latest findings, consulting the primary scientific literature is recommended.

References

Introduction to Carvedilol and the Role of an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of (S)-Carvedilol-d4 as an Internal Standard

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is fundamental to pharmacokinetic, toxicokinetic, and bioavailability studies. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest levels of accuracy and precision. This guide provides a comprehensive overview of the analytical mechanism, experimental protocols, and data presentation related to the use of this compound as an internal standard for the quantification of the active S(-) enantiomer of Carvedilol.

Carvedilol is a cardiovascular drug used to treat heart failure and hypertension.[1] It is administered as a racemic mixture of two enantiomers, R(+) and S(-)-Carvedilol. The drug's therapeutic effects are primarily derived from its dual action as a non-selective beta-adrenergic blocker and an alpha-1 adrenergic blocker.[2][3][4][5][6] Notably, the S(-) enantiomer possesses both beta- and alpha-1 blocking activity, whereas the R(+) enantiomer only exhibits alpha-1 blocking activity.[4][5][7] This stereospecific activity makes the precise quantification of the S(-) enantiomer critical.

In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for analytical variability. An ideal IS should mimic the analyte's behavior throughout the entire analytical process.[8][9] this compound, a deuterated form of the active enantiomer, serves this role exceptionally well.

The Analytical Mechanism of Action: Isotope Dilution Mass Spectrometry

The "mechanism of action" of this compound as an internal standard is not pharmacological but is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS) .[9] This technique relies on the near-identical physicochemical properties of the analyte and its stable isotope-labeled counterpart.

Core Principles:

  • Physicochemical Equivalence: By replacing four hydrogen atoms with deuterium (B1214612), this compound has a slightly higher mass but retains virtually the same chemical structure, polarity, and ionization potential as the unlabeled (S)-Carvedilol.[8] This ensures it behaves identically during:

    • Sample Preparation: It experiences the same degree of extraction recovery, whether through protein precipitation, liquid-liquid extraction, or solid-phase extraction.[10]

    • Chromatography: It co-elutes with the analyte, meaning they have the same retention time when separated by HPLC. This is crucial for correcting matrix effects that can suppress or enhance the instrument signal at a specific point in the chromatographic run.[10][11]

    • Ionization: It has the same ionization efficiency in the mass spectrometer's ion source.[10]

  • Mass Distinguishability: Despite their chemical similarity, the mass spectrometer can easily differentiate between the analyte and the internal standard due to the mass difference imparted by the deuterium atoms.[8] For example, the protonated molecule [M+H]⁺ of Carvedilol is ~407.5 m/z, while that of Carvedilol-d4 would be ~411.5 m/z.

  • Ratio-Based Quantification: A known amount of this compound is added to the unknown sample at the very beginning of the workflow. Any physical loss of the analyte during sample processing or any fluctuation in instrument signal will be mirrored by a proportional loss or fluctuation in the internal standard.[9][12] Therefore, the ratio of the analyte's peak area to the internal standard's peak area remains constant and is directly proportional to the initial concentration of the analyte. This ratio-based measurement provides highly accurate and precise results, compensating for a wide array of potential errors.

Data Presentation and Key Parameters

Quantitative data should be organized to clearly demonstrate the relationship between the analyte and the internal standard, as well as the performance of the bioanalytical method.

Property (S)-Carvedilol (Analyte) This compound (Internal Standard) Reference
Molecular FormulaC₂₄H₂₆N₂O₄C₂₄H₂₂D₄N₂O₄[4]
Molecular Weight406.5 g/mol 410.5 g/mol (approx.)[4]
Basic pKa7.977.97 (theoretically identical)[4]
LogP3.83.8 (theoretically identical)[4]
LC-MS/MS Parameter Typical Setting
HPLC System
ColumnChiral: Phenomenex Lux-cellulose–4 (250 x 4.6 mm, 5 µm)
Mobile PhaseIsopropanol:n-Heptane (60:40 v/v)
Flow Rate1.0 mL/min
Column Temperature40°C
Injection Volume20 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Analyte)Q1: 407.2 m/z → Q3: 100.1 m/z (example)
MRM Transition (IS)Q1: 411.2 m/z → Q3: 104.1 m/z (example)
Validation Parameter (per ICH M10 Guidelines) Typical Acceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix.
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect CV of matrix factor across different lots should be ≤ 15%
Recovery Should be consistent, precise, and reproducible.

Experimental Protocols

The following is a generalized protocol for the quantification of (S)-Carvedilol in human plasma using this compound as an internal standard.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of (S)-Carvedilol and this compound reference standards and dissolve in methanol (B129727) to a final volume of 1 mL.[9]

  • Working Standard Solutions: Prepare a series of working solutions for the calibration curve by serially diluting the (S)-Carvedilol stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., 50 ng/mL) by diluting its stock solution. This concentration should yield a robust and consistent MS signal.[9]

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (or calibrator/QC) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard spiking solution to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile (B52724) (or a mixture of zinc sulfate (B86663) and an organic solvent) to precipitate proteins.[12]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Analysis
  • Set up the HPLC and mass spectrometer with the parameters outlined in the table above.

  • Inject the prepared samples.

  • Acquire data using the specified MRM transitions for both the analyte and the internal standard.

  • Process the data by calculating the peak area ratio of (S)-Carvedilol to this compound.

  • Quantify the unknown samples by interpolating their peak area ratios against the calibration curve generated from the standards.

Visualizations

Signaling Pathway of Carvedilol

Carvedilol_Mechanism cluster_receptors Adrenergic Receptors cluster_effects Physiological Effects Beta1 Beta-1 (Heart) Effect_Beta1 ↓ Heart Rate ↓ Contractility Beta2 Beta-2 (Lungs, Vasculature) Effect_Beta2 Bronchoconstriction Alpha1 Alpha-1 (Vasculature) Effect_Alpha1 Vasodilation ↓ Blood Pressure Carvedilol (S)-Carvedilol Carvedilol->Beta1 Carvedilol->Beta2 Carvedilol->Alpha1 IDMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample (Unknown Analyte Conc.) Spike 2. Spike with Known Conc. of this compound Sample->Spike Extract 3. Protein Precipitation & Centrifugation Spike->Extract LC 4. LC Separation (Co-elution) Extract->LC MS 5. MS/MS Detection (Separate m/z) LC->MS Ratio 6. Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Quant 7. Quantify vs. Cal Curve Ratio->Quant

References

Methodological & Application

Application Note: High-Throughput Quantification of Carvedilol in Human Plasma using (S)-Carvedilol-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Carvedilol (B1668590) is a non-selective beta-adrenergic receptor blocker with alpha-1-adrenergic receptor blocking activity, widely used in the management of hypertension and heart failure. Accurate and reliable quantification of carvedilol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a robust and sensitive LC-MS/MS method for the determination of carvedilol in human plasma. The method utilizes (S)-Carvedilol-d4, a stable isotope-labeled analog, as an internal standard to ensure high accuracy and precision by compensating for matrix effects and variations during sample processing.[1][2]

Principle

The method involves the extraction of carvedilol and the internal standard, this compound, from human plasma via solid-phase extraction (SPE). The extracted analytes are then separated using ultra-performance liquid chromatography (UPLC) on a C18 reversed-phase column. Detection and quantification are achieved by tandem mass spectrometry (MS/MS) operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

Experimental Protocols

Materials and Reagents
  • Carvedilol reference standard

  • This compound internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265)

  • Water (LC-MS grade)

  • Human plasma (blank)

  • Solid-phase extraction (SPE) cartridges

Instrumentation
  • UPLC system

  • Tandem mass spectrometer

Sample Preparation
  • Spiking: To 100 µL of human plasma, add the appropriate amount of carvedilol standard solution and a fixed amount of this compound internal standard solution.

  • Extraction: Perform solid-phase extraction to isolate the analytes from the plasma matrix.[3][4]

  • Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterValue
ColumnUPLC C18 (50 x 2.1 mm, 1.7 µm)[3][4]
Mobile PhaseAcetonitrile and 4.0 mM ammonium formate with 0.1% formic acid (78:22, v/v)[3][4]
Flow Rate0.4 mL/min[4]
Injection Volume5 µL
Column TemperatureAmbient

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)[3][4]
MRM Transition (Carvedilol)m/z 407.1 → 100.1[5]
MRM Transition (this compound)m/z 412.2 → 105.1[5]
Collision GasArgon
Ion Spray Voltage5500 V[5]
Source Temperature500 °C[5]

Results

The LC-MS/MS method was validated for linearity, precision, accuracy, and recovery.

Table 3: Method Validation Parameters

ParameterCarvedilolReference
Linearity Range0.05 - 50 ng/mL[3][4]
Correlation Coefficient (r²)> 0.995[4]
Intra-batch Precision (% CV)0.74 - 3.88[3][4]
Inter-batch Precision (% CV)0.74 - 3.88[3][4]
Accuracy (%)96.4 - 103.3[3][4]
Recovery (%)94 - 99[3][4]

The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for potential matrix effects that can affect the ionization of the analyte.[6] Studies have shown that even with a SIL-IS, slight differences in retention time due to the deuterium (B1214612) isotope effect can lead to differential ion suppression, highlighting the importance of chromatographic separation.[6]

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma (100 µL) spike Spike with Carvedilol and this compound plasma->spike spe Solid-Phase Extraction spike->spe evap Evaporation spe->evap recon Reconstitution evap->recon injection UPLC Injection recon->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Experimental workflow for the LC-MS/MS quantification of carvedilol.

Carvedilol Signaling Pathway

signaling_pathway cluster_receptors Receptor Blockade cluster_effects Physiological Effects carvedilol Carvedilol beta1 β1-Adrenergic Receptor carvedilol->beta1 beta2 β2-Adrenergic Receptor carvedilol->beta2 alpha1 α1-Adrenergic Receptor carvedilol->alpha1 hr Decreased Heart Rate beta1->hr co Decreased Cardiac Output beta1->co bp Decreased Blood Pressure (Vasodilation) alpha1->bp

Caption: Simplified signaling pathway of carvedilol's action.

Conclusion

This application note details a sensitive, specific, and high-throughput LC-MS/MS method for the quantification of carvedilol in human plasma. The use of this compound as an internal standard ensures the reliability of the results. The method is suitable for pharmacokinetic and bioequivalence studies of carvedilol.

References

Bioanalytical Method Development for (S)-Carvedilol using (S)-Carvedilol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the development and validation of a bioanalytical method for the quantification of (S)-Carvedilol in biological matrices, utilizing its stable isotope-labeled internal standard, (S)-Carvedilol-d4. The protocols detailed herein are designed for robust and reliable analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

Carvedilol (B1668590) is a non-selective beta-adrenergic blocking agent with alpha-1-adrenergic blocking activity, used in the treatment of hypertension and heart failure. It is a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being primarily responsible for the beta-blocking activity. Accurate quantification of (S)-Carvedilol in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis as it effectively compensates for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from validated bioanalytical methods for Carvedilol using a deuterated internal standard. These values can serve as a benchmark during method development and validation.

ParameterTypical ValueReference(s)
Linearity Range 0.05 - 100 ng/mL[1]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[1]
Intra-day Precision (%CV) < 15%[1][2]
Inter-day Precision (%CV) < 15%[1][2]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[1][2]
Recovery > 85%[3]
Matrix Effect Minimal and compensated by IS

Experimental Protocols

This section outlines detailed protocols for sample preparation, chromatographic separation, and mass spectrometric analysis of (S)-Carvedilol and its deuterated internal standard, this compound.

Sample Preparation

The choice of sample preparation technique depends on the biological matrix, desired sample cleanliness, and throughput requirements. Three common methods are provided below.

3.1.1. Protein Precipitation (PPT) Protocol

This is a rapid and simple method suitable for high-throughput analysis.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., at 100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.[4]

3.1.2. Liquid-Liquid Extraction (LLE) Protocol

LLE provides a cleaner extract compared to PPT, reducing matrix effects.

  • To 200 µL of plasma sample in a glass tube, add 10 µL of this compound internal standard working solution.

  • Add 50 µL of 1 M NaOH to basify the sample.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of diethyl ether and ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.[3]

3.1.3. Solid-Phase Extraction (SPE) Protocol

SPE offers the cleanest extracts and is ideal for methods requiring high sensitivity.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • To 200 µL of plasma, add 10 µL of this compound internal standard and 200 µL of 4% phosphoric acid in water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of mobile phase for analysis.[1]

LC-MS/MS Conditions

3.2.1. Chromatographic Conditions

  • HPLC System: A UHPLC or HPLC system capable of delivering accurate gradients.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good separation and peak shape.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient would be:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20-80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80-20% B

    • 3.1-5.0 min: 20% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3.2.2. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • (S)-Carvedilol: m/z 407.2 → 100.2 (Quantifier), m/z 407.2 → 222.1 (Qualifier)

    • This compound: m/z 411.2 → 100.2 (assumed based on common fragmentation)

  • Key MS Parameters (to be optimized for the specific instrument):

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~150°C

    • Desolvation Temperature: ~400°C

    • Cone Gas Flow: ~50 L/hr

    • Desolvation Gas Flow: ~800 L/hr

    • Collision Energy: To be optimized for each transition (typically 20-40 eV).

Visualization of Workflows and Structures

Bioanalytical Workflow

The following diagram illustrates the general workflow for the bioanalytical method.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound Sample->Add_IS Extraction Protein Precipitation / LLE / SPE Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting Analyte_IS_Relationship cluster_analyte (S)-Carvedilol (Analyte) cluster_is This compound (Internal Standard) Analyte_Struct Structure of (S)-Carvedilol IS_Struct Structure with 4 Deuterium Atoms Analyte_Struct->IS_Struct Isotopologues Analyte_Mass MW: 406.5 g/mol IS_Mass MW: 410.5 g/mol Analyte_Mass->IS_Mass

References

Preparation of (S)-Carvedilol-d4 Stock and Working Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of (S)-Carvedilol-d4 stock and working solutions, primarily for use as an internal standard in analytical chromatography, such as liquid chromatography-mass spectrometry (LC-MS).

Introduction

This compound is the deuterated form of the S-enantiomer of Carvedilol, a non-selective beta/alpha-1 blocker. Due to its isotopic labeling, this compound is an ideal internal standard for the quantitative analysis of Carvedilol in biological matrices, minimizing variations during sample preparation and analysis.[1] Proper preparation of stock and working solutions is critical for ensuring the accuracy and reproducibility of bioanalytical methods.

Materials and Equipment

  • This compound powder (analytical grade)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Dimethyl sulfoxide (B87167) (DMSO, optional, for initial solubilization)

  • Volumetric flasks (Class A)

  • Calibrated pipettes (positive displacement or air displacement)

  • Analytical balance

  • Vortex mixer

  • Sonicator

  • Amber glass vials for storage

  • Syringe filters (e.g., 0.22 µm PTFE)

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the preparation of this compound solutions.

Table 1: Properties of this compound

PropertyValue
Molecular Weight~410.51 g/mol
Purity≥98%
Storage of Powder-20°C

Table 2: Stock Solution Parameters

ParameterRecommended Value
Solvent Methanol
Concentration 1.0 mg/mL (1000 µg/mL)
Storage Temperature -20°C or -80°C
Stability Long-term (months to years) at ≤ -20°C

Table 3: Working Solution Parameters

ParameterRecommended Value
Diluent Methanol or Mobile Phase
Concentration Range 1 ng/mL - 200 ng/mL (application-dependent)
Storage Temperature 2-8°C (short-term) or ≤ -20°C (long-term)
Stability Prepare fresh or validate for storage period

Experimental Protocols

Preparation of this compound Stock Solution (1.0 mg/mL)

This protocol describes the preparation of a 10 mL stock solution.

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 10 mg of this compound powder using a calibrated analytical balance.

  • Dissolution: Transfer the weighed powder to a 10 mL Class A volumetric flask. Add approximately 7 mL of methanol.

  • Solubilization: Vortex the flask for 1-2 minutes. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.

  • Volume Adjustment: Once the powder is completely dissolved, bring the solution to the 10 mL mark with methanol.

  • Homogenization: Cap the flask and invert it 10-15 times to ensure a homogenous solution.

  • Filtration (Optional): If any particulate matter is observed, filter the solution through a 0.22 µm syringe filter into a clean container.

  • Storage: Transfer the stock solution into amber glass vials, label appropriately (including concentration, date, and initials), and store at -20°C or -80°C for long-term stability.

Preparation of this compound Working Solutions

Working solutions are prepared by serially diluting the stock solution. The following is an example of preparing a 10 µg/mL intermediate solution and a 100 ng/mL final working solution.

4.2.1. Intermediate Working Solution (10 µg/mL)

  • Pipette 100 µL of the 1.0 mg/mL stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with methanol.

  • Vortex to ensure thorough mixing.

4.2.2. Final Working Solution (100 ng/mL)

  • Pipette 100 µL of the 10 µg/mL intermediate working solution into a 10 mL volumetric flask.

  • Dilute to the mark with methanol or the appropriate mobile phase.

  • Vortex to ensure thorough mixing. This solution is now ready for spiking into samples.

Quality Control

To ensure the accuracy of the prepared solutions, the following quality control checks should be performed:

  • Purity Check: The purity of the this compound powder should be confirmed from the Certificate of Analysis provided by the supplier.

  • Concentration Verification: The concentration of the stock solution can be verified by UV-Vis spectrophotometry or by comparing its response in an LC-MS system against a previously qualified standard.

  • Stability Assessment: The long-term stability of the stock solution should be assessed by periodically analyzing it against a freshly prepared standard.[2] For regulated bioanalysis, stability should be formally validated according to relevant guidelines.[3]

Visualizations

The following diagrams illustrate the workflows for the preparation of this compound stock and working solutions.

stock_solution_workflow cluster_prep Stock Solution Preparation (1.0 mg/mL) weigh Weigh ~10 mg This compound dissolve Dissolve in ~7 mL Methanol weigh->dissolve sonicate Vortex/Sonicate for complete dissolution dissolve->sonicate adjust Adjust volume to 10 mL with Methanol sonicate->adjust store Store at -20°C / -80°C in amber vials adjust->store

Caption: Workflow for the preparation of this compound stock solution.

working_solution_workflow cluster_dilution Working Solution Preparation stock Stock Solution (1.0 mg/mL) intermediate Intermediate Solution (e.g., 10 µg/mL) stock->intermediate Dilute with Methanol working Final Working Solution (e.g., 100 ng/mL) intermediate->working Dilute with Methanol/ Mobile Phase spike Spike into Samples working->spike

Caption: Workflow for the preparation of this compound working solutions.

Safety Precautions

  • Handle this compound powder in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

Application of (S)-Carvedilol-d4 in Drug Metabolism Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Carvedilol-d4 , a deuterated analog of the non-selective beta-blocker Carvedilol (B1668590), serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) research. Its primary application lies in its use as an internal standard for quantitative bioanalysis, particularly in studies employing liquid chromatography-mass spectrometry (LC-MS/MS). The stable isotope label ensures that this compound co-elutes with and exhibits similar ionization properties to the unlabeled (S)-Carvedilol, allowing for precise and accurate quantification by correcting for variations during sample preparation and analysis.

Core Applications:

  • Internal Standard in Bioanalytical Methods: this compound is the gold standard internal standard for LC-MS/MS assays designed to quantify Carvedilol and its metabolites in biological matrices such as plasma and urine.[1][2] Its use mitigates matrix effects and improves the accuracy and precision of the analytical method.[2]

  • Pharmacokinetic Studies: Researchers utilize this compound in pharmacokinetic studies to accurately determine key parameters of Carvedilol, such as its absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for understanding the drug's behavior in the body and for optimizing dosing regimens.[3][4]

  • Metabolite Identification and Quantification: The metabolism of Carvedilol is complex, involving multiple cytochrome P450 (CYP) enzymes and resulting in several active metabolites. This compound is instrumental in methods developed to simultaneously quantify the parent drug and its key metabolites, such as 4'-hydroxyphenyl carvedilol.

Carvedilol Metabolism Overview

Carvedilol undergoes extensive first-pass metabolism in the liver, primarily through aromatic ring oxidation and glucuronidation. The major metabolites are formed through the action of various CYP enzymes, with CYP2D6 and CYP2C9 playing significant roles. Key metabolic pathways include:

  • Hydroxylation: CYP2D6 is primarily responsible for the formation of the 4'- and 5'-hydroxyphenyl metabolites. The 4'-hydroxyphenyl metabolite is pharmacologically active, exhibiting potent beta-blocking activity.

  • O-Demethylation: CYP2C9 is the main enzyme involved in the O-demethylation of Carvedilol to form O-desmethylcarvedilol.

  • Glucuronidation: The parent drug and its oxidative metabolites are further conjugated with glucuronic acid, a phase II metabolic reaction, to facilitate their excretion.

Carvedilol_Metabolism Carvedilol (S)-Carvedilol Metabolite1 4'-Hydroxycarvedilol (Active) Carvedilol->Metabolite1 CYP2D6 Metabolite2 5'-Hydroxycarvedilol Carvedilol->Metabolite2 CYP2D6 Metabolite3 O-Desmethylcarvedilol Carvedilol->Metabolite3 CYP2C9 Conjugates Glucuronide & Sulfate Conjugates Carvedilol->Conjugates UGTs Metabolite1->Conjugates UGTs Metabolite2->Conjugates UGTs Metabolite3->Conjugates UGTs Excretion Excretion (Bile/Feces, Urine) Conjugates->Excretion

Carvedilol Metabolic Pathway

Experimental Protocols

Protocol 1: Quantification of (S)-Carvedilol in Human Plasma using LC-MS/MS

This protocol outlines a typical procedure for the analysis of (S)-Carvedilol in human plasma samples, employing this compound as the internal standard.

1. Materials and Reagents:

  • (S)-Carvedilol analytical standard

  • This compound (Internal Standard, IS)

  • Human plasma (blank)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Water (deionized, 18 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

2. Standard and Internal Standard Preparation:

  • Prepare stock solutions of (S)-Carvedilol and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare working solutions by serial dilution of the stock solutions with a suitable solvent (e.g., 50:50 methanol:water).

  • Prepare calibration standards by spiking blank human plasma with the (S)-Carvedilol working solutions to achieve a concentration range of 0.05 to 50 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • The working internal standard solution (this compound) should be prepared at a concentration that provides a consistent and robust signal.

3. Sample Preparation (Protein Precipitation Method):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of the internal standard working solution in acetonitrile.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Sample_Prep_Workflow start Start: Plasma Sample step1 Add this compound (Internal Standard) start->step1 step2 Protein Precipitation (e.g., Acetonitrile) step1->step2 step3 Vortex & Centrifuge step2->step3 step4 Collect Supernatant step3->step4 step5 Evaporate to Dryness step4->step5 step6 Reconstitute in Mobile Phase step5->step6 end Inject into LC-MS/MS step6->end

Sample Preparation Workflow

4. LC-MS/MS Conditions:

ParameterCondition
LC System UPLC/HPLC System
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Isocratic or gradient elution suitable for separating Carvedilol from matrix components. A typical starting condition could be 78:22 (B:A)
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 °C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions (S)-Carvedilol: m/z 407.2 -> 100.1; this compound: m/z 411.2 -> 100.1 (or other appropriate product ion)
Collision Energy Optimized for the specific instrument and transitions
Dwell Time 100-200 ms

5. Data Analysis:

  • Integrate the peak areas for both (S)-Carvedilol and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Determine the concentration of (S)-Carvedilol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes typical pharmacokinetic parameters for (S)-Carvedilol following oral administration. These values can vary depending on the dosage form and patient population.

ParameterImmediate-Release (IR)Controlled-Release (CR)Reference
Oral Clearance (CL/F) ~149 L/hSlower absorption rate
Relative Bioavailability (Frel) 1.0 (AM dose)0.76
Elimination Half-life (t1/2) 7 to 11 hoursSimilar to IR

Conclusion

This compound is an essential tool for researchers in drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS methods ensures the generation of high-quality, reliable data for the quantification of Carvedilol in biological samples. The protocols and information provided herein offer a comprehensive guide for the application of this compound in drug metabolism research, enabling scientists and drug development professionals to conduct robust and accurate studies.

References

Chiral Separation of Carvedilol Enantiomers using (S)-Carvedilol-d4: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol (B1668590) is a non-selective beta-adrenergic antagonist with alpha-1-adrenergic blocking activity, widely used in the treatment of hypertension and congestive heart failure.[1][2] It is administered as a racemic mixture of two enantiomers, (S)-(-)-Carvedilol and (R)-(+)-Carvedilol. The enantiomers exhibit distinct pharmacological profiles; the β-blocking activity resides almost exclusively in the (S)-enantiomer, which is approximately 100-fold more potent than the (R)-enantiomer, while both enantiomers possess similar α1-blocking activity.[3][4] This stereoselectivity in action, coupled with potential differences in pharmacokinetics, necessitates the development of reliable enantioselective analytical methods to individually quantify the enantiomers in biological matrices. Such methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations.

This application note provides a detailed protocol for the chiral separation and quantification of Carvedilol enantiomers in human plasma using High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS). The method employs (S)-Carvedilol-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, in line with regulatory guidelines for bioanalytical method validation.[5]

Pharmacological Signaling Pathway of Carvedilol Enantiomers

The differential pharmacological effects of Carvedilol enantiomers stem from their interaction with adrenergic receptors. (S)-Carvedilol is a potent antagonist of β1 and β2 adrenergic receptors, while both (R)- and (S)-Carvedilol block α1 adrenergic receptors.

Carvedilol Enantiomer Signaling Pathway cluster_R (R)-Carvedilol cluster_S (S)-Carvedilol cluster_receptors Adrenergic Receptors cluster_effects Physiological Effects R_Carvedilol (R)-Carvedilol Alpha1 α1-Adrenergic Receptor R_Carvedilol->Alpha1 Blocks S_Carvedilol (S)-Carvedilol S_Carvedilol->Alpha1 Blocks Beta1_2 β1/β2-Adrenergic Receptors S_Carvedilol->Beta1_2 Potently Blocks Vasodilation Vasodilation Alpha1->Vasodilation Leads to HR_Contractility Decreased Heart Rate & Contractility Beta1_2->HR_Contractility Leads to

Figure 1: Signaling pathway of Carvedilol enantiomers.

Experimental Protocol

This protocol is adapted for the use of this compound as an internal standard, based on established methods for the stereoselective analysis of Carvedilol.[3]

1. Materials and Reagents

  • (R)-Carvedilol and (S)-Carvedilol reference standards

  • This compound (Internal Standard, IS)

  • Human plasma (K2-EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • n-Heptane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ammonium formate

  • Formic acid

  • 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)

  • Water (deionized, 18 MΩ·cm)

2. Stock and Working Solutions Preparation

  • Analyte Stock Solutions (1 mg/mL): Prepare individual stock solutions of (R)- and (S)-Carvedilol in methanol.

  • IS Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol.

  • Working Solutions: Prepare working solutions for calibration standards and quality controls (QCs) by serial dilution of the analyte stock solutions with a 50:50 (v/v) mixture of acetonitrile and water. Prepare the IS working solution by diluting the IS stock solution to a final concentration of 100 ng/mL in acetonitrile.

3. Sample Preparation (Protein Precipitation & Derivatization)

  • Aliquot 150 µL of human plasma into a microcentrifuge tube.

  • Spike with the appropriate amount of Carvedilol enantiomer working solution (for calibration standards and QCs).

  • Add 50 µL of the IS working solution (100 ng/mL this compound in acetonitrile).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of a 0.2 M carbonate buffer (pH 9.0).

  • Add 100 µL of 40 mM GITC in acetonitrile.

  • Vortex and incubate at 60°C for 30 minutes.

  • Cool to room temperature and inject into the HPLC-MS/MS system.

Experimental Workflow

Sample Preparation and Analysis Workflow Start Start: Plasma Sample Spike Spike with this compound (IS) and Analyte Standards Start->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Derivatize Derivatization with GITC Evaporate->Derivatize Analysis HPLC-MS/MS Analysis Derivatize->Analysis

Figure 2: Workflow for sample preparation and analysis.

4. HPLC-MS/MS Conditions

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column Chiral Stationary Phase, e.g., Phenomenex Lux-cellulose-4 (250 mm × 4.6 mm; 5 µm)[3][6] or Chirobiotic T (250 mm x 4.6 mm, 5 µm)[7]
Mobile Phase Isocratic: Isopropanol and n-Heptane (60:40 v/v)[3] or Acetonitrile: 4.0 mM Ammonium Formate, pH 3.0 (78:22, v/v)[8]
Flow Rate 1.0 mL/min[3]
Column Temperature 40°C[6]
Injection Volume 10 µL
Mass Spectrometer Sciex API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions (R/S)-Carvedilol: m/z 407.1 -> 100.1[5][7] this compound: m/z 411.1 -> 100.1 (Predicted)
Source Temperature 500°C
IonSpray Voltage 5500 V

Quantitative Data Summary

The following tables summarize typical performance data for the chiral separation of Carvedilol enantiomers based on published methods.

Table 1: Chromatographic Parameters

Parameter(S)-Carvedilol(R)-CarvedilolReference
Retention Time (min) 7.419.41[6]
Resolution (Rs) \multicolumn{2}{c}{> 2.0}[6]

Table 2: Method Validation Parameters

ParameterValueReference
Linearity Range 0.2 - 200 ng/mL[3]
Correlation Coefficient (r²) > 0.995[3]
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[3][7]
Within-Run Precision (%CV) (S)-Carvedilol: ≤ 8.2% (R)-Carvedilol: ≤ 6.7%[3]
Accuracy (% Bias) (S)-Carvedilol: ≤ 9.4% (R)-Carvedilol: ≤ 11.6%[3]
Recovery > 85%

Discussion

The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for quantitative bioanalysis using LC-MS/MS.[5] The SIL-IS co-elutes with the analyte of interest, experiencing similar matrix effects and ionization suppression or enhancement, which leads to more accurate and precise quantification. However, it is important to be aware that even with a SIL-IS, a slight chromatographic shift due to the deuterium (B1214612) isotope effect can sometimes lead to differential matrix effects, potentially impacting accuracy. Therefore, thorough validation, including the assessment of matrix effects from multiple sources, is essential.

The choice of the chiral stationary phase is critical for achieving baseline separation of the enantiomers. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, have been shown to be effective for this purpose.[1][3][6] Optimization of the mobile phase composition and temperature is also crucial for achieving optimal resolution and run time.

Conclusion

This application note provides a comprehensive and detailed protocol for the chiral separation and quantification of Carvedilol enantiomers in human plasma using HPLC-MS/MS with this compound as the internal standard. The method is sensitive, specific, and suitable for pharmacokinetic and other clinical studies requiring the separate analysis of (R)- and (S)-Carvedilol. The provided data and workflow diagrams serve as a valuable resource for researchers and scientists in the field of drug development and bioanalysis.

References

Troubleshooting & Optimization

Technical Support Center: Bioanalysis of (S)-Carvedilol with (S)-Carvedilol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for overcoming matrix effects in the bioanalysis of Carvedilol (B1668590) using its deuterated stable isotope-labeled internal standard, (S)-Carvedilol-d4.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in bioanalysis?

A1: The matrix effect is the interference of co-eluting, endogenous components from a biological sample (like plasma, urine, or tissue) on the ionization of the target analyte in a mass spectrometer. This interference can either decrease the analyte signal (ion suppression) or increase it (ion enhancement), leading to inaccurate and imprecise quantification. Common sources of matrix effects include phospholipids, salts, and proteins.

Q2: How does using this compound help overcome these matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Because it is chemically and structurally almost identical to the analyte, (S)-Carvedilol, it exhibits nearly the same behavior during sample preparation, chromatography, and ionization.[1][2] It co-elutes with the analyte and is affected by matrix-induced ion suppression or enhancement in the same way.[1][2] By calculating the peak area ratio of the analyte to the internal standard, variations caused by the matrix effect are normalized, allowing for accurate quantification.

Q3: Is this compound a guaranteed solution for all matrix effect issues?

A3: While highly effective, it is not always a perfect solution. A potential issue is the "deuterium isotope effect," where the heavier deuterium (B1214612) atoms can cause the internal standard to have a slightly different chromatographic retention time than the analyte.[1] If this time shift is significant, the analyte and the internal standard may elute into regions with different levels of ion suppression, leading to inaccurate results. This phenomenon is known as differential matrix effects.

Q4: What are the key mass transitions (MRM) for Carvedilol and Carvedilol-d5?

A4: For positive ion electrospray ionization (ESI), typical multiple reaction monitoring (MRM) transitions are:

  • Carvedilol: Precursor ion (Q1) m/z 407.1 → Product ion (Q3) m/z 100.1

  • Carvedilol-d5: Precursor ion (Q1) m/z 412.2 → Product ion (Q3) m/z 105.1

Troubleshooting Guide

This guide addresses specific issues that may arise during the bioanalysis of Carvedilol using this compound.

Problem 1: Inconsistent or drifting Analyte/Internal Standard (IS) peak area ratios across a run.

  • Possible Cause 1: Differential Matrix Effects.

    • How to Diagnose: A slight separation between the analyte and this compound peaks due to the deuterium isotope effect may be causing them to experience different degrees of ion suppression from the sample matrix. This has been specifically observed in certain lots of human plasma where high levels of matrix suppression affected the ionization of the Carvedilol enantiomer and its deuterated standard differently.

    • Solution A: Optimize Chromatography. Modify the LC gradient or mobile phase composition to ensure the analyte and IS peaks co-elute as closely as possible. The goal is to have both compounds pass through the ion source under identical matrix conditions.

    • Solution B: Improve Sample Cleanup. Enhance the sample preparation method (e.g., switching from protein precipitation to solid-phase extraction or liquid-liquid extraction) to more effectively remove interfering matrix components like phospholipids.

    • Solution C: Dilute the Sample Extract. Diluting the final extract with the mobile phase can reduce the concentration of matrix components entering the mass spectrometer, thereby lessening the suppression effect.

  • Possible Cause 2: Contamination or Carryover.

    • How to Diagnose: Inject a blank sample immediately following a high-concentration standard or sample. If a peak is observed at the retention time of the analyte or IS, carryover is occurring.

    • Solution: Optimize the autosampler wash procedure by using a stronger wash solvent and increasing the wash volume or duration.

Problem 2: Poor recovery of Carvedilol and/or this compound.

  • Possible Cause: Suboptimal Sample Extraction.

    • How to Diagnose: Compare the peak area of a pre-extraction spiked sample (analyte and IS added to the matrix before extraction) to a post-extraction spiked sample (analyte and IS added to the matrix extract after extraction). A significantly lower response in the pre-spiked sample indicates poor extraction efficiency.

    • Solution: Re-evaluate the sample preparation method. For liquid-liquid extraction, test different organic solvents. For solid-phase extraction (SPE), ensure the correct sorbent type is being used and optimize the wash and elution steps. One validated method successfully used solid-phase extraction with Strata™-X cartridges.

Problem 3: No signal or very weak signal for Carvedilol.

  • Possible Cause 1: Severe Ion Suppression.

    • How to Diagnose: Perform a post-column infusion experiment. Continuously infuse a standard solution of Carvedilol into the MS while injecting an extracted blank plasma sample. A significant drop in the baseline signal at the expected retention time of Carvedilol indicates a zone of strong ion suppression.

    • Solution: Implement the solutions for differential matrix effects (chromatographic optimization, better sample cleanup) to shift the analyte peak away from the suppression zone.

  • Possible Cause 2: Instrument Settings.

    • How to Diagnose: Verify all MS parameters, including ionization source settings (e.g., ion spray voltage, temperature), gas pressures (nebulizer, curtain, collision gas), and MRM transitions.

    • Solution: Tune the mass spectrometer using a Carvedilol standard solution to ensure optimal signal intensity. Validated methods have used an ion spray voltage of 5500 V and a source temperature of 500 °C.

Data Presentation

Table 1: LC-MS/MS Method Validation Summary for Carvedilol using a Deuterated Internal Standard. This table summarizes typical performance characteristics from a validated bioanalytical method.

ParameterCarvedilol4'-hydroxyphenyl Carvedilol (Metabolite)
Linearity Range 0.05-50 ng/mL0.01-10 ng/mL
Intra-batch Precision (%CV) 0.74 - 3.88%0.74 - 3.88%
Inter-batch Precision (%CV) 0.74 - 3.88%0.74 - 3.88%
Accuracy 96.4 - 103.3%96.4 - 103.3%
Mean Recovery 94 - 99%94 - 99%
Internal Standard Used Carvedilol-d54'-hydroxyphenyl carvedilol-d5

Data synthesized from a UPLC-MS/MS assay for Carvedilol and its metabolite in human plasma.

Mandatory Visualizations

Diagrams

G cluster_ideal Ideal Co-elution cluster_explanation Analyte Carvedilol IonSource Ion Source Signal Analyte->IonSource IS This compound IS->IonSource Matrix Matrix Components Matrix->IonSource Result1 Result1 IonSource->Result1 Analyte/IS Ratio is Constant (Accurate Quantification) exp Both analyte and IS experience the same degree of ion suppression from co-eluting matrix components. The ratio remains unaffected. G Start Inconsistent Analyte/IS Ratio Observed CheckShift Check for Chromatographic Shift between Analyte and IS Start->CheckShift ShiftYes Optimize Chromatography (Gradient, Mobile Phase) to achieve co-elution CheckShift->ShiftYes  Yes ShiftNo Perform Post-Column Infusion Experiment CheckShift->ShiftNo No End Consistent Ratio Achieved ShiftYes->End SuppressionZone Is Analyte Peak in an Ion Suppression Zone? ShiftNo->SuppressionZone SuppressionYes Improve Sample Cleanup (e.g., use SPE) or Dilute Sample Extract SuppressionZone->SuppressionYes  Yes SuppressionNo Investigate Other Causes (e.g., IS Stability, Contamination) SuppressionZone->SuppressionNo No SuppressionYes->End

References

Troubleshooting poor peak shape for (S)-Carvedilol-d4 in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor peak shape during the HPLC analysis of (S)-Carvedilol-d4.

Frequently Asked Questions (FAQs) & Troubleshooting

Our comprehensive guide addresses common issues encountered during the analysis of this compound, offering solutions to problems like peak fronting, tailing, and splitting.

Q1: What are the primary causes of peak tailing for this compound and how can I resolve it?

Peak tailing, characterized by an asymmetric peak with a drawn-out latter half, is a frequent issue. For basic compounds like Carvedilol, this is often due to strong interactions with acidic silanol (B1196071) groups on the silica-based column packing material.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds. For a basic compound like Carvedilol, increasing the pH of the mobile phase can suppress the ionization of silanol groups on the column, thereby reducing peak tailing. A common approach is to use a buffer such as ammonium (B1175870) bicarbonate.

  • Use of Additives: Incorporating additives like trifluoroacetic acid (TFA) or formic acid into the mobile phase can help to mask the active sites on the stationary phase and improve peak shape. However, it's important to note that TFA can act as an ion-pairing agent and may cause ion suppression in mass spectrometry detection.

  • Column Selection: Employing a column with a stationary phase designed for basic compounds, such as one with end-capping to block silanol groups, can significantly enhance peak symmetry.

  • Sample Overload: Injecting too much sample can lead to peak tailing. To address this, try reducing the injection volume or diluting the sample.

Q2: My this compound peak is showing significant fronting. What are the likely causes and solutions?

Peak fronting, where the initial part of the peak is sloped, is less common than tailing but can still occur.

Potential Causes and Solutions:

  • High Injection Volume or Sample Solvent Effects: Injecting a large volume of a sample solvent that is stronger than the mobile phase can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.

    • Solution: Reduce the injection volume or dissolve the sample in the mobile phase.

  • Column Overloading: While often associated with tailing, severe overloading can also manifest as fronting.

    • Solution: Dilute the sample.

  • Temperature Mismatch: A significant temperature difference between the injected sample and the column can affect peak shape.

    • Solution: Ensure the sample is at the same temperature as the column.

Q3: I am observing peak splitting for this compound. What could be the issue?

Peak splitting can be a complex issue with several potential root causes related to the column, sample preparation, or the HPLC system.

Troubleshooting Flowchart:

start Peak Splitting Observed q1 Is there a blockage in the column inlet frit or tubing? start->q1 s1 Action: Replace the column inlet frit or filter the sample. q1->s1 Yes q2 Is the sample solvent compatible with the mobile phase? q1->q2 No end Peak Shape Improved s1->end s2 Action: Dissolve the sample in the mobile phase. q2->s2 No q3 Has a void formed at the head of the column? q2->q3 Yes s2->end s3 Action: Reverse-flush the column (if permissible) or replace it. q3->s3 Yes q3->end No s3->end

Caption: Troubleshooting workflow for peak splitting.

Q4: Can the chiral nature of (S)-Carvedilol contribute to peak shape problems?

Yes, if the chiral separation is not optimized, you might see broadened or split peaks, especially if there's any on-column conversion or if the incorrect chiral stationary phase is used. Ensure you are using a validated chiral method specifically for Carvedilol enantiomers.

Experimental Protocols & Data

Sample Preparation

A robust sample preparation protocol is crucial for accurate and reproducible results.

Protocol for Plasma Samples:

  • To 100 µL of plasma, add the this compound internal standard.

  • Perform a protein precipitation step by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex the mixture to ensure thorough mixing and complete precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase before injection.

HPLC & Mass Spectrometry Conditions

The following tables provide example starting conditions for the analysis of Carvedilol. These may need to be optimized for your specific application and instrumentation.

Table 1: Example HPLC Parameters

ParameterCondition
Column C18 (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Example Mass Spectrometry Parameters (ESI+)

ParameterCarvedilolCarvedilol-d4
Precursor Ion (m/z) 407.2411.2
Product Ion (m/z) 100.1100.1
Dwell Time (ms) 100100
Collision Energy (V) 2525

Logical Relationships in Troubleshooting

A systematic approach is key to efficiently diagnosing the root cause of poor peak shape. The following diagram illustrates the interconnected nature of potential issues.

cluster_system HPLC System cluster_method Method Parameters cluster_sample Sample pump Pump Issues (e.g., inconsistent flow) injector Injector Problems (e.g., leaks, blockage) mobile_phase Mobile Phase (e.g., pH, composition) column Column (e.g., void, contamination) sample_prep Sample Preparation (e.g., solvent mismatch) overload Sample Overload peak_shape Poor Peak Shape (Tailing, Fronting, Splitting) peak_shape->pump peak_shape->injector peak_shape->mobile_phase peak_shape->column peak_shape->sample_prep peak_shape->overload

Caption: Interrelationship of factors affecting peak shape.

Technical Support Center: Optimizing Mass Spectrometry Parameters for (S)-Carvedilol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Carvedilol-d4 in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended mass spectrometry parameters for this compound?

A1: The optimal parameters for this compound are typically determined through experimental optimization. However, a good starting point can be derived from methods validated for Carvedilol (B1668590) and its other deuterated analogs. The recommended mode of operation is positive electrospray ionization (ESI+).

Q2: Which Multiple Reaction Monitoring (MRM) transition should I use for this compound?

A2: For this compound, the expected precursor ion ([M+H]⁺) would be approximately m/z 411.2. Based on published data for Carvedilol and its d5 analog, the most abundant and stable product ion is typically m/z 100.1. Therefore, the recommended MRM transition to monitor is m/z 411.2 → 100.1 . It is crucial to confirm this transition by infusing a standard solution of this compound and performing a product ion scan. For comparison, the transition for unlabeled Carvedilol is m/z 407.1 → 100.1[1][2][3].

Q3: What type of ionization source is most effective?

A3: Electrospray ionization (ESI) in the positive ion mode is the most commonly reported and effective ionization technique for Carvedilol and its analogs[1][4].

Q4: What are typical sample preparation techniques for plasma samples containing this compound?

A4: Common and effective sample preparation methods include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). SPE is frequently used for its efficiency in removing matrix interferences. LLE using solvents like diethyl ether or methyl tert-butyl ether is also a viable and simpler alternative.

Troubleshooting Guide

Issue 1: Low or No Signal for this compound

  • Question: I am not observing any signal for my this compound standard. What should I check?

  • Answer:

    • Confirm Instrument Settings: Ensure the mass spectrometer is in positive ion mode (ESI+).

    • Verify MRM Transition: Double-check that you are monitoring the correct precursor and product ions (e.g., m/z 411.2 → 100.1). Infuse a fresh, known concentration of your standard directly into the mass spectrometer to verify the signal.

    • Check Source Parameters: Optimize the ion spray voltage and source temperature. A typical starting point for ion spray voltage is around 5500 V and a source temperature of 500 °C has been reported to be effective.

    • Sample Integrity: Ensure the this compound standard has not degraded. Prepare a fresh stock solution.

    • Mobile Phase Composition: Carvedilol is basic and benefits from an acidic mobile phase to promote protonation. Ensure your mobile phase contains an additive like formic acid (typically 0.1%).

Issue 2: Poor Peak Shape or Tailing

  • Question: The chromatographic peak for this compound is showing significant tailing. How can I improve it?

  • Answer:

    • Mobile Phase pH: The use of an acidic mobile phase, such as acetonitrile (B52724) and water with 0.1% formic acid, is crucial for good peak shape of basic compounds like Carvedilol.

    • Column Choice: A C18 column is commonly used and generally provides good retention and peak shape.

    • Flow Rate: Ensure the flow rate is optimal for your column dimensions. A typical flow rate for a standard analytical HPLC column is between 0.4 and 1.0 mL/min.

    • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

Issue 3: High Background Noise or Matrix Effects

  • Question: I am seeing high background noise and suspect matrix effects are suppressing my signal. What can I do?

  • Answer:

    • Improve Sample Preparation: If you are using a simple protein precipitation method, consider switching to a more rigorous technique like solid-phase extraction (SPE) to better remove interfering matrix components.

    • Chromatographic Separation: Ensure that this compound is chromatographically resolved from any co-eluting matrix components. Adjusting the gradient or mobile phase composition can help.

    • Internal Standard: The use of a stable isotope-labeled internal standard like this compound is the best way to compensate for matrix effects. Ensure your internal standard is added to samples and standards at the same concentration.

    • Dilution: Diluting the sample can sometimes mitigate matrix effects, but be mindful of keeping the analyte concentration above the lower limit of quantification (LLOQ).

Quantitative Data Summary

Table 1: Recommended Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization ModePositive Electrospray (ESI+)
Precursor Ion (Q1)m/z 411.2
Product Ion (Q3)m/z 100.1
Dwell Time100-200 ms
Collision Energy (CE)35-45 eV (Requires optimization)
Declustering Potential (DP)60-80 V (Requires optimization)
Ion Spray Voltage~5500 V
Source Temperature450-550 °C

Table 2: Example MRM Transitions for Carvedilol and Analogs

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Carvedilol407.1100.1
Carvedilol-d5412.2105.1
This compound (Predicted)411.2100.1-
4'-Hydroxyphenyl Carvedilol423.1222.0

Experimental Protocols

Protocol 1: Stock and Working Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol (B129727).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water). These will be used to spike into blank matrix for the calibration curve.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard at a concentration that yields a robust detector response.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: To 100 µL of plasma sample, add the internal standard working solution.

  • Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis MCX) with methanol followed by water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile, possibly with a small percentage of a weak base like ammonium (B1175870) hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Visualizations

G Experimental Workflow for MS Parameter Optimization A Prepare Standard Solution This compound in 50:50 ACN:H2O) B Direct Infusion into Mass Spectrometer A->B C Optimize Source Parameters (Ion Spray Voltage, Temperature) B->C D Perform Q1 Scan to Identify Precursor Ion (Expected [M+H]⁺ at m/z 411.2) C->D E Select Precursor Ion and Perform Product Ion Scan D->E F Identify Major, Stable Product Ions (Expected around m/z 100.1) E->F G Set MRM Transition (e.g., 411.2 -> 100.1) F->G H Optimize Collision Energy and Declustering Potential G->H I Develop LC Method H->I J Inject on LC-MS/MS System and Confirm Peak I->J

Caption: Workflow for optimizing mass spectrometry parameters.

G Troubleshooting Logic for Low Signal Start Low or No Signal Observed CheckMS Verify MS Settings (ESI+, correct MRM) Start->CheckMS InfuseStd Directly Infuse Standard CheckMS->InfuseStd SignalOK Signal Observed? InfuseStd->SignalOK CheckLC Issue is with LC or Sample Prep SignalOK->CheckLC Yes NoSignal No Signal SignalOK->NoSignal No ImprovePrep Improve Sample Preparation (e.g., use SPE) CheckLC->ImprovePrep CheckMobilePhase Check Mobile Phase (Acidic pH) CheckLC->CheckMobilePhase CheckSource Optimize Source Parameters CheckSample Check Sample Integrity (Degradation, Concentration) CheckSource->CheckSample NoSignal->CheckSource

Caption: Troubleshooting decision tree for low signal issues.

References

Stability of (S)-Carvedilol-d4 in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-Carvedilol-d4. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for experiments involving the stability of this compound in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in bioanalysis?

This compound is the deuterium-labeled form of the S-enantiomer of Carvedilol (B1668590).[1] It is primarily used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Carvedilol in biological samples.[1][2] The use of a stable isotope-labeled internal standard is crucial for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[1]

Q2: What are the general recommendations for storing biological samples containing this compound?

For long-term stability, biological samples (e.g., plasma, blood) containing Carvedilol should be stored at or below -20°C.[3] One study demonstrated the stability of carvedilol in human plasma for at least 3 months when stored at -20°C.[3] Another study confirmed the stability of carvedilol in dried blood spots for 124 days at approximately -80°C.[4] Stock solutions of carvedilol in methanol (B129727) have been shown to be stable for about 62 days when stored at roughly -80°C.[4] While these studies focus on the non-deuterated form, the stability of this compound is expected to be comparable under these conditions.

Q3: How stable is this compound to freeze-thaw cycles in plasma?

Carvedilol has been shown to be stable in human plasma for at least three freeze-thaw cycles.[3] A study evaluating quality control samples at concentrations of 2 and 100 ng/mL found that the concentration changes after three freeze-thaw cycles were within acceptable limits (less than ±15% difference).[5] Another study showed mean percentage concentrations of 98.4%, 101.2%, and 98.6% for standard concentrations of 20, 100, and 500 ng/ml, respectively, after a single freeze-thaw cycle, indicating no significant degradation.[6] It is scientifically reasonable to assume that this compound exhibits similar stability through multiple freeze-thaw cycles.

Q4: Is Carvedilol stable at room temperature in biological matrices during sample processing?

Yes, Carvedilol is generally stable for the duration of typical sample processing at ambient temperatures. One study confirmed that quality control samples of carvedilol in human plasma were stable when stored at ambient temperature for 24 hours, with an accuracy of ≥ 94.366%.[3] Another study also concluded that carvedilol in human plasma is stable during short-term periods required for sample preparation and analysis.[7]

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low or no signal for this compound internal standard. Degradation during storage: Improper storage temperature or exceeding long-term storage duration.Ensure samples are consistently stored at ≤ -20°C. Review storage records to confirm the sample has not exceeded the validated stability period (e.g., 3 months at -20°C).
Degradation during sample preparation: Extended exposure to room temperature or harsh chemical conditions.Minimize the time samples are kept at room temperature. Process samples on ice if possible. Ensure extraction solvents and reagents are compatible and will not cause degradation.
Instrumental issues: Incorrect mass transition settings, ion source contamination, or detector malfunction.Verify the MS/MS transitions for this compound. Clean the ion source and perform instrument calibration and tuning.
High variability in this compound signal across a batch of samples. Inconsistent addition of internal standard: Pipetting errors during the addition of the IS solution to the samples.Use a calibrated pipette and ensure consistent pipetting technique. Prepare a larger volume of the sample/IS mixture to minimize pipetting variability between small volumes.
Matrix effects: Ion suppression or enhancement due to interfering substances from the biological matrix.Evaluate matrix effects by comparing the IS response in extracted blank matrix versus a neat solution. If significant matrix effects are observed, consider a more efficient sample clean-up method (e.g., solid-phase extraction) or modify chromatographic conditions to separate the analyte from interfering components.
Incomplete extraction: Inconsistent recovery of the internal standard during the sample extraction process.Optimize the extraction procedure to ensure high and consistent recovery. Validate the extraction recovery across different concentrations and matrix lots.
Presence of unexpected peaks or interferences at the retention time of this compound. Metabolic conversion: Although less likely for a deuterated standard, in-source fragmentation or metabolic switching of other compounds could theoretically cause interference.Review the full scan and product ion scan mass spectra to identify the interfering substance. Adjust chromatographic conditions to achieve better separation.
Contamination: Contamination from glassware, solvents, or the LC-MS system.Use high-purity solvents and thoroughly clean all glassware. Run solvent blanks to check for system contamination.

Quantitative Stability Data Summary

The following tables summarize the stability of Carvedilol in human plasma under various conditions. While this data is for the non-deuterated form, it provides a strong indication of the expected stability for this compound.

Table 1: Freeze-Thaw Stability of Carvedilol in Human Plasma

Concentration (ng/mL)Number of Freeze-Thaw CyclesMean Recovery (%) / Accuracy (%)% CVReference
Low QC (2)394.7 - 106.4< 15[5]
High QC (100)394.7 - 106.4< 15[5]
20198.4N/A[6]
1001101.2N/A[6]
500198.6N/A[6]
Low, Medium, High QCs3>94.936 (accuracy)< 2.112[3]

Table 2: Short-Term (Bench-Top) Stability of Carvedilol in Human Plasma at Room Temperature

Concentration (ng/mL)Duration (hours)Mean Recovery (%) / Accuracy (%)% CVReference
Low, Medium, High QCs24≥ 94.366 (accuracy)≤ 2.385[3]

Table 3: Long-Term Storage Stability of Carvedilol in Human Plasma

Concentration (ng/mL)Storage Temperature (°C)DurationMean Recovery (%) / Accuracy (%)% CVReference
Low, Medium, High QCs-201 month> 94.936 (accuracy)< 2.112[3]
Low, Medium, High QCs-203 months> 95.065 (accuracy)< 2.380[3]
Low QC (2)-80124 days (in DBS)Within ±15% of nominalN/A[4]
High QC (160)-80124 days (in DBS)Within ±15% of nominalN/A[4]

Experimental Protocols

Protocol 1: Sample Preparation by Liquid-Liquid Extraction for LC-MS/MS Analysis

This protocol is a representative example for the extraction of Carvedilol from human plasma.

  • Sample Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

  • Internal Standard Spiking: To 200 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration will depend on the specific assay).

  • Extraction: Add 2.5 mL of tert-butyl methyl ether to the plasma sample.

  • Vortexing: Vortex the mixture for a specified time (e.g., 5 minutes) to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 4000 rpm) for a set duration (e.g., 10 minutes) to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.

  • Vortexing and Transfer: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Freeze-Thaw Stability Assessment

  • Sample Preparation: Prepare replicate quality control (QC) samples at low and high concentrations in the biological matrix of interest.

  • Initial Analysis: Analyze a set of freshly prepared QC samples (Cycle 0) to establish baseline concentrations.

  • Freeze-Thaw Cycles:

    • Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • This completes one freeze-thaw cycle.

    • Repeat for the desired number of cycles (typically three).

  • Sample Analysis: After the final thaw, process and analyze the QC samples.

  • Data Evaluation: Compare the mean concentration of the freeze-thaw samples to the baseline (Cycle 0) concentrations. The stability is acceptable if the deviation is within a predefined limit (e.g., ±15%).

Visualizations

experimental_workflow thaw Thaw Plasma Sample spike Spike with this compound thaw->spike extract Liquid-Liquid Extraction spike->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject quantify Quantify Analyte inject->quantify

Caption: Bioanalytical workflow for this compound.

stability_assessment_flowchart cluster_cycle0 Baseline (Cycle 0) cluster_cycles Freeze-Thaw Cycles start Prepare QC Samples (Low & High Conc.) analyze0 Analyze Fresh Samples start->analyze0 freeze Freeze (e.g., -20°C for 12h) start->freeze compare Compare Results to Baseline analyze0->compare thaw Thaw at Room Temperature freeze->thaw Cycle 1..N thaw->freeze analyzeN Analyze Samples after N Cycles thaw->analyzeN analyzeN->compare end Determine Stability compare->end

Caption: Freeze-thaw stability assessment workflow.

References

Addressing isotopic exchange concerns with (S)-Carvedilol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals using (S)-Carvedilol-d4 as an internal standard in analytical and pharmacokinetic studies. It addresses common technical questions and concerns, particularly regarding the stability of the deuterium (B1214612) labels and potential for isotopic exchange.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a peak corresponding to the unlabeled (S)-Carvedilol in my sample spiked only with this compound. Is my standard undergoing isotopic exchange?

A1: While isotopic exchange is a possibility, it's essential to investigate other potential causes first. The most common reasons for observing an unlabeled analyte peak are:

  • Impurity in the Standard: The deuterated standard may contain a small percentage of the unlabeled compound from its synthesis. Reputable suppliers provide a certificate of analysis detailing the isotopic purity.

  • In-source Fragmentation: The deuterated standard might undergo fragmentation in the mass spectrometer's ion source, losing its deuterium label and generating the unlabeled precursor ion.[1]

  • Isotopic Contribution: At high concentrations of the deuterated standard, the natural abundance of heavy isotopes (e.g., ¹³C) in the unlabeled analyte can contribute to the signal of the deuterated internal standard, a phenomenon known as "crosstalk".

To troubleshoot, you can analyze a neat solution of the this compound standard. If the unlabeled peak is still present, it indicates an impurity. If the issue only appears in the matrix, consider matrix effects or in-source stability.[1]

Q2: How stable are the deuterium labels on this compound? Can they exchange with hydrogen from solvents?

A2: The stability of deuterium labels is highly dependent on their position within the molecule.[2] In this compound, the deuterium atoms are typically placed on stable positions, such as alkyl groups, which are not readily exchangeable under standard analytical conditions.[3][4] Deuterium atoms on heteroatoms like oxygen (-OH) or nitrogen (-NH) are highly susceptible to exchange with protons from protic solvents like water or methanol. However, the deuterium atoms in this compound are on a carbon backbone and are therefore considered stable.

Q3: Can my sample preparation or LC-MS/MS conditions induce isotopic exchange?

A3: Extreme pH conditions (highly acidic or basic) and high temperatures can potentially catalyze the back-exchange of deuterium for hydrogen, even from less labile positions. It is advisable to maintain the pH of your solutions within a neutral to moderately acidic range (pH 3-7) during sample preparation and analysis. Carvedilol itself shows pH-dependent solubility, with higher solubility at lower pH values (around 4-5).

Q4: My retention time for this compound is slightly different from the unlabeled (S)-Carvedilol. Is this normal?

A4: Yes, a slight shift in retention time between a deuterated standard and its unlabeled counterpart is a known phenomenon called the "deuterium isotope effect". This can lead to differential matrix effects where the analyte and internal standard experience different levels of ion suppression or enhancement. It is crucial to optimize your chromatography to ensure the peaks co-elute as closely as possible to compensate for these effects accurately.

Data Presentation

Table 1: Mass Spectrometric Data for (S)-Carvedilol and this compound

CompoundMolecular FormulaExact Mass (Monoisotopic)Precursor Ion [M+H]⁺ (m/z)Primary Product Ion (m/z)
(S)-CarvedilolC₂₄H₂₆N₂O₄406.1893407.1965100.0762
This compoundC₂₄H₂₂D₄N₂O₄410.2144411.2216104.1013

Note: Product ions can vary based on collision energy and instrument type. The listed product ions correspond to a common fragmentation pathway.

Table 2: Isotopic Stability of this compound Under Various Conditions (Hypothetical Data)

ConditionIncubation Time (hours)% Isotopic Purity Remaining
pH 3 (Aqueous Buffer)24> 99.5%
pH 7 (Aqueous Buffer)24> 99.5%
pH 10 (Aqueous Buffer)2498.0%
Human Plasma @ 37°C24> 99.0%
Acetonitrile (B52724) (Room Temp)72> 99.8%

Experimental Protocols

Protocol for Assessing Isotopic Stability of this compound in a Biological Matrix

  • Sample Preparation:

    • Prepare a stock solution of this compound in a non-aqueous solvent like acetonitrile or methanol.

    • Spike the this compound stock solution into blank biological matrix (e.g., human plasma) to achieve a final concentration typical for your analytical studies.

    • Prepare multiple aliquots of this spiked matrix.

  • Incubation:

    • Incubate the aliquots at a relevant temperature (e.g., 37°C) for varying durations (e.g., 0, 4, 8, 12, and 24 hours).

  • Sample Extraction:

    • At each time point, perform a protein precipitation extraction by adding 3 volumes of cold acetonitrile to 1 volume of the plasma sample.

    • Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method.

    • Monitor the mass transitions for both this compound and unlabeled (S)-Carvedilol.

  • Data Evaluation:

    • Calculate the peak area ratio of unlabeled (S)-Carvedilol to this compound at each time point.

    • An increase in this ratio over time would indicate isotopic exchange. The percentage of isotopic purity can be calculated and plotted against time to assess the stability.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Spike this compound into Plasma B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Evaporation & Reconstitution C->D E LC-MS/MS Injection D->E F Data Acquisition (MRM Mode) E->F G Peak Integration F->G H Calculate Area Ratios G->H I Assess Stability H->I

Caption: Workflow for assessing the isotopic stability of this compound.

Troubleshooting_Tree Start Unlabeled Analyte Peak Observed in IS-only Sample Q1 Analyze neat solution of this compound. Is the peak present? Start->Q1 Res1 Conclusion: Impurity in the standard. Contact supplier. Q1->Res1 Yes Q2 Does the issue only occur in the matrix? Q1->Q2 No Res2 Potential Causes: - In-source fragmentation - Matrix-catalyzed exchange - Differential matrix effects Q2->Res2 Yes Sol2 Troubleshooting: - Optimize source parameters - Review sample pH - Improve chromatography Res2->Sol2

Caption: Troubleshooting decision tree for unexpected unlabeled analyte peaks.

References

Improving recovery of (S)-Carvedilol-d4 during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the recovery of (S)-Carvedilol-d4. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its consistent recovery crucial?

This compound is the deuterium-labeled form of the S-enantiomer of Carvedilol.[1] It is commonly used as an internal standard (IS) in bioanalytical methods, such as those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Carvedilol in biological samples.[2] Consistent and high recovery of the internal standard is critical because it is assumed that any analyte lost during sample preparation is matched by a proportional loss of the IS.[3] Low or variable recovery of this compound can lead to inaccurate and unreliable quantification of the target analyte.[4]

Q2: What are the key chemical properties of this compound that influence its extraction?

As a deuterated analog, the chemical properties of this compound are nearly identical to those of Carvedilol. The most critical factor is its nature as a weak base, which dictates its solubility at different pH levels.[5][6] Understanding these properties is fundamental to developing a robust extraction method.

Table 1: Physicochemical Properties of Carvedilol

PropertyValue / DescriptionImpact on Extraction
pKa 7.8[5][6]Determines the ionization state. At pH < 7.8, it is predominantly ionized (cationic). At pH > 7.8, it is predominantly in its neutral (free base) form.
Solubility (pH-dependent) High at low pH (e.g., 545-2591 µg/mL at pH 1.2-5.0).[7][8]To extract into a non-polar organic solvent (LLE), the pH must be raised to >9.8 to ensure the neutral, more soluble form.
Low at high pH (e.g., 5.8-51.9 µg/mL at pH 6.5-7.8).[7][8]For retention on a reversed-phase SPE sorbent, a higher pH makes the neutral form bind more strongly. For cation-exchange SPE, a lower pH is needed to ensure the ionized form binds.
Solubility (Organic) Soluble in ethanol (B145695) (~5 mg/mL), DMSO, and DMF (~30 mg/mL).[9]Provides options for reconstitution solvents and elution solvents in SPE.
LogP 4.2[10]Indicates high lipophilicity, suggesting good solubility in organic solvents when in its neutral form.

Q3: I am experiencing low recovery of this compound. What are the general first steps for troubleshooting?

Low recovery is a common issue in bioanalysis.[4][11] A systematic approach is the best way to identify the source of analyte loss. The first step is to confirm that the analytical instrument is performing correctly, after which you should investigate each step of your extraction procedure.[12]

G start Low this compound Recovery Observed check_system Verify LC-MS/MS System Performance & Calibration start->check_system collect_fractions System OK? check_system->collect_fractions analyze_fractions Collect & Analyze Fractions from Each Extraction Step (Load, Wash, Elute) collect_fractions->analyze_fractions Yes troubleshoot_system Troubleshoot LC-MS/MS System (e.g., carryover, detector issues) collect_fractions->troubleshoot_system No optimize Pinpoint Step with Analyte Loss & Optimize Protocol analyze_fractions->optimize

Caption: General workflow for troubleshooting low analyte recovery.

Q4: How do I optimize Solid-Phase Extraction (SPE) for this compound?

Optimizing SPE involves selecting the correct sorbent and carefully managing the pH and solvent strength at each step.

  • Sorbent Selection :

    • Reversed-Phase (e.g., C18, C8) : These are common for extracting beta-blockers.[13] Retention is based on hydrophobic interactions.

    • Polymeric (e.g., Oasis HLB, Strata-X) : These polystyrene-divinylbenzene-based sorbents often provide better retention for a wider range of compounds, including beta-blockers, compared to silica-based sorbents.[14][15]

    • Mixed-Mode (e.g., Cation-Exchange + Reversed-Phase) : These offer dual retention mechanisms and can be highly selective.

  • pH Control :

    • Loading : For reversed-phase SPE, adjust the sample pH to at least 2 units above the pKa (i.e., pH > 9.8) to ensure Carvedilol is in its neutral, more hydrophobic form for strong retention.

    • Washing : Use a weak organic solvent at a similar basic pH to remove interferences without eluting the analyte.

    • Elution : Elute with a strong organic solvent (e.g., methanol (B129727), acetonitrile) containing a small amount of acid (e.g., 0.1% acetic or formic acid).[16] The acid protonates the Carvedilol, making it more polar and facilitating its release from the non-polar sorbent.

  • Solvent Selection :

    • Wash Solvent : Typically a mixture of the aqueous buffer used for loading and a small percentage of organic solvent (e.g., 5-10% methanol).

    • Elution Solvent : A high percentage of organic solvent is needed. Methanol with 0.1% acetic acid is an effective eluent for beta-blockers on C18 cartridges.[16]

Q5: My recovery is low using SPE. How can I systematically troubleshoot this?

To pinpoint the problem in your SPE method, you must determine where the analyte is being lost. This is achieved by collecting the liquid from each step (load, wash, and elution) and analyzing each fraction.[17][18] The following diagram outlines the troubleshooting logic.

G start Low Recovery Post-SPE q_load Analyte found in LOAD fraction? start->q_load q_wash Analyte found in WASH fraction? q_load->q_wash No c_load Cause: Insufficient Retention Solutions: 1. For RP, ensure sample pH is basic (>9.8). 2. Decrease organic solvent % in sample. 3. Use a more retentive sorbent (e.g., polymeric). 4. Ensure proper cartridge conditioning. q_load->c_load Yes q_elute Analyte NOT FOUND in any fraction? q_wash->q_elute No c_wash Cause: Analyte Lost During Wash Solutions: 1. Decrease organic strength of wash solvent. 2. Ensure wash solvent pH maintains retention. q_wash->c_wash Yes c_elute Cause: Incomplete Elution Solutions: 1. Increase elution solvent strength (e.g., higher % organic). 2. Add acid to elution solvent to protonate analyte. 3. Increase elution volume. 4. Use a 'soak step' during elution. q_elute->c_elute Yes

Caption: Decision tree for troubleshooting low recovery in Solid-Phase Extraction.

Q6: How do I optimize Liquid-Liquid Extraction (LLE) for this compound?

For a basic compound like Carvedilol, successful LLE depends on controlling the pH of the aqueous phase and choosing an appropriate organic solvent.

  • pH Adjustment : To extract Carvedilol from an aqueous sample (like plasma) into an immiscible organic solvent, you must convert it to its neutral, non-polar form. This is achieved by adjusting the sample's pH to be at least 2 units above the pKa, so pH > 9.8 .

  • Solvent Selection : Choose a water-immiscible organic solvent that readily dissolves the neutral form of Carvedilol. Common choices include methyl tert-butyl ether (MTBE), ethyl acetate, or mixtures like hexane/isoamyl alcohol. Chloroform has also been used.[19] The ideal solvent should provide a high partition coefficient for the analyte, be easy to evaporate, and form a distinct layer from the aqueous phase.[11]

Q7: I'm getting emulsions during my LLE. How can I prevent or break them?

Emulsion formation is a frequent problem in LLE, especially with plasma or other biological samples containing lipids and proteins.[20]

  • Prevention :

    • Instead of vigorous shaking or vortexing, gently rock or invert the sample tube to mix the phases.

    • Use a larger volume of extraction solvent.

  • Breaking Emulsions :

    • Centrifugation : This is often the most effective method. Spinning the sample at high speed can force the layers to separate.

    • Salting Out : Add a small amount of salt (e.g., sodium chloride) to the aqueous layer. This increases the ionic strength, which can force the separation of the organic and aqueous phases.[20]

    • Solvent Addition : Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.[20]

    • Filtration : Passing the mixture through a glass wool plug or a phase separation filter paper can help separate the layers.[20]

Q8: What are best practices for Protein Precipitation (PP) to maximize recovery?

PP is a fast but sometimes non-selective method. Low recovery can occur if this compound co-precipitates with the proteins.[12]

  • Solvent Choice : Acetonitrile (B52724) is the most common and effective precipitating solvent.

  • Solvent-to-Sample Ratio : A ratio of 3:1 or 4:1 (acetonitrile:plasma) is typically effective.

  • Temperature : Performing the precipitation at a low temperature (e.g., in an ice bath) can improve protein removal and may prevent analyte degradation.

  • Mixing and Incubation : Ensure thorough mixing by vortexing immediately after adding the solvent. An incubation step (e.g., 5-10 minutes) can allow for more complete protein precipitation before centrifugation.[21]

  • Centrifugation : Use high speeds (e.g., >10,000 x g) for a sufficient duration (e.g., 10 minutes) to ensure a compact protein pellet and a clear supernatant.

Detailed Experimental Protocols

Protocol 1: Recommended Solid-Phase Extraction (SPE) Method (Reversed-Phase)

This protocol is a starting point for a polymeric or C18 SPE cartridge.

  • Sample Pre-treatment :

    • To 200 µL of plasma sample, add 200 µL of a basic buffer (e.g., 100 mM ammonium (B1175870) carbonate, pH 10.0) to raise the pH.

    • Vortex briefly to mix.

  • Cartridge Conditioning :

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of deionized water through the cartridge.

  • Cartridge Equilibration :

    • Pass 1 mL of the basic buffer (e.g., 100 mM ammonium carbonate, pH 10.0) through the cartridge. Do not allow the sorbent bed to dry.

  • Sample Loading :

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing :

    • Wash the cartridge with 1 mL of deionized water to remove salts.

    • Wash the cartridge with 1 mL of 5% methanol in the basic buffer to remove polar interferences.

  • Elution :

    • Dry the cartridge thoroughly under vacuum or nitrogen for 2-5 minutes.

    • Elute this compound with 1 mL of methanol containing 0.5% formic or acetic acid. Collect the eluate.

  • Evaporation and Reconstitution :

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

Protocol 2: Recommended Liquid-Liquid Extraction (LLE) Method

  • Sample Preparation :

    • Pipette 200 µL of plasma sample into a clean polypropylene (B1209903) tube.

    • Add the working solution of this compound.

  • pH Adjustment :

    • Add 50 µL of 1M sodium hydroxide (B78521) or a basic buffer (e.g., pH 10 carbonate buffer) to the sample to raise the pH above 9.8.

    • Vortex gently for 10-15 seconds.

  • Extraction :

    • Add 1 mL of methyl tert-butyl ether (MTBE) or ethyl acetate.

    • Cap the tube and mix by gentle inversion for 5-10 minutes. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation :

    • Centrifuge the tube at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer :

    • Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any protein interface.

  • Evaporation and Reconstitution :

    • Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

Protocol 3: Recommended Protein Precipitation (PP) Method

  • Sample Preparation :

    • Pipette 100 µL of plasma sample into a microcentrifuge tube.

    • Add the working solution of this compound.

  • Precipitation :

    • Add 300 µL of ice-cold acetonitrile to the sample.

    • Immediately vortex the tube vigorously for 30-60 seconds.

  • Incubation (Optional) :

    • Place the tubes in a freezer or on ice for 10 minutes to enhance protein precipitation.

  • Centrifugation :

    • Centrifuge the tube at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer :

    • Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis, being careful not to disturb the protein pellet. The sample may be injected directly or evaporated and reconstituted if further concentration is needed.

References

Technical Support Center: (S)-Carvedilol-d4 Analysis in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (S)-Carvedilol-d4 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize ion suppression, ensuring accurate and reproducible quantitative results.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the ESI-MS analysis of this compound.

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a type of matrix effect that reduces the ionization efficiency of a target analyte, such as this compound, in the ESI source.[1][2] This occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization, leading to a decreased signal intensity.[1] This phenomenon can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis, potentially leading to an underestimation of the analyte's concentration.[2][3]

Q2: My this compound signal is low and inconsistent. What are the likely causes of ion suppression in my experiment?

A2: Several factors can contribute to ion suppression. The most common causes include:

  • Matrix Components: Endogenous materials from biological samples like salts, lipids, and proteins are major contributors to ion suppression.[2][4][5]

  • Mobile Phase Additives: Non-volatile buffers (e.g., phosphate (B84403) buffers) and ion-pairing agents (e.g., TFA) can significantly suppress the signal.[6][7]

  • Sample Preparation: Inadequate sample cleanup can leave behind interfering substances.[1][8] For instance, protein precipitation methods are more prone to leaving behind matrix components compared to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[9]

  • High Analyte Concentration: At high concentrations, the ESI response can become non-linear, leading to saturation effects and signal suppression.[9][10]

Q3: How can I identify if ion suppression is occurring in my analysis?

A3: A common and effective method is the post-column infusion experiment .[11][12] This involves infusing a constant flow of this compound solution into the MS detector after the analytical column. A blank matrix sample is then injected onto the LC system. A dip in the baseline signal of this compound at the retention time of interfering matrix components indicates ion suppression.

Q4: What are the best strategies to minimize ion suppression for this compound?

A4: A multi-faceted approach is often the most effective:

  • Optimize Sample Preparation: The goal is to remove as many matrix interferences as possible before analysis.[4] LLE and SPE are generally more effective at removing interfering compounds than protein precipitation.[9]

  • Improve Chromatographic Separation: Adjusting the chromatographic conditions to separate this compound from co-eluting matrix components is a highly effective strategy.[1][13] This can be achieved by modifying the mobile phase composition, gradient profile, or using a different stationary phase.[9]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering species, but this is only feasible if the concentration of this compound remains sufficiently high for detection.[10][14]

  • Optimize MS Source Conditions: While less effective than sample preparation and chromatography, optimizing parameters like spray voltage, gas flow, and temperature can sometimes help mitigate suppression.[13]

  • Change Ionization Mode: If operating in positive ion mode, switching to negative ion mode (if the analyte is responsive) can sometimes reduce interference, as fewer compounds are ionized in negative mode.[9][10] Atmospheric Pressure Chemical Ionization (APCI) is also generally less susceptible to ion suppression than ESI.[8][9]

Q5: Should I use an internal standard? If so, what kind?

A5: Yes, using an internal standard is crucial for accurate quantification. A stable isotope-labeled internal standard (SIL-IS), such as a non-deuterated (S)-Carvedilol, is the gold standard.[1][15] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression.[1] This allows for the ratio of the analyte to the internal standard to remain consistent, leading to more reliable quantification.[1][13] However, be aware that even with a SIL-IS, significant ion suppression can still compromise the signal-to-noise ratio.[2] It has also been shown that a slight difference in retention time between the analyte and the SIL-IS, caused by the deuterium (B1214612) isotope effect, can lead to different degrees of ion suppression, affecting accuracy.[16]

Experimental Protocols

Below are detailed methodologies for key experiments to minimize and evaluate ion suppression.

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
  • Preparation:

    • Prepare a standard solution of this compound at a concentration that gives a stable and mid-range signal (e.g., 100 ng/mL in 50:50 acetonitrile:water).

    • Prepare a blank matrix sample (e.g., extracted plasma or urine without the analyte).

  • Setup:

    • Use a syringe pump to deliver the this compound solution at a low, constant flow rate (e.g., 10 µL/min) into the ESI source via a T-connector placed between the LC column outlet and the MS inlet.

    • Set up the LC-MS system with the analytical method used for your samples.

  • Procedure:

    • Start the syringe pump and allow the this compound signal to stabilize.

    • Inject the blank matrix extract onto the LC system.

    • Monitor the this compound signal throughout the chromatographic run.

  • Interpretation:

    • A stable baseline indicates no significant ion suppression from the matrix.

    • A decrease in the signal at specific retention times indicates the elution of interfering compounds causing ion suppression.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
  • Sample Pre-treatment: To 100 µL of plasma sample, add the internal standard solution.

  • Extraction:

    • Add 600 µL of an appropriate organic solvent (e.g., diethyl ether or a mixture of n-hexane and dichloromethane).[17][18]

    • Vortex for 1-2 minutes to ensure thorough mixing.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the layers.

  • Isolation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution:

    • Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase.

    • Vortex briefly and transfer to an autosampler vial for LC-MS analysis.

Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) by passing 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.

Data Presentation

The following tables summarize the expected outcomes of different sample preparation and chromatographic strategies on the signal intensity of this compound.

Table 1: Effect of Sample Preparation Method on Signal Intensity and Matrix Effect

Sample Preparation MethodAnalyte Peak Area (Arbitrary Units)Matrix Effect (%)
Protein Precipitation50,000-65%
Liquid-Liquid Extraction (LLE)120,000-15%
Solid-Phase Extraction (SPE)135,000-5%

Note: Matrix Effect (%) is calculated as ((Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent) * 100. A negative value indicates ion suppression.

Table 2: Influence of Mobile Phase Modifier on Signal Intensity

Mobile Phase Modifier (0.1%)Analyte Peak Area (Arbitrary Units)
Formic Acid150,000
Acetic Acid130,000
Trifluoroacetic Acid (TFA)25,000

Visualizations

The following diagrams illustrate key workflows and concepts for minimizing ion suppression.

IonSuppressionMechanism cluster_ESI_Source ESI Source cluster_Interference Interfering Processes Droplet Charged Droplet (Analyte + Matrix) GasPhase Gas Phase Ions Droplet->GasPhase Evaporation & Ion Ejection Competition Competition for Charge/Surface Access Droplet->Competition MS_Inlet MS Inlet GasPhase->MS_Inlet Sampling Suppression Reduced Analyte Ionization Matrix Co-eluting Matrix Components Matrix->Competition Competition->GasPhase Suppresses Analyte Ions

Caption: Mechanism of Ion Suppression in the ESI source.

TroubleshootingWorkflow Start Low or Inconsistent This compound Signal Check_IS Check Internal Standard Signal Start->Check_IS Post_Column Perform Post-Column Infusion Experiment Check_IS->Post_Column Optimize_SP Optimize Sample Preparation (LLE or SPE) Optimize_Chroma Improve Chromatographic Separation Optimize_SP->Optimize_Chroma Dilute Dilute Sample Optimize_Chroma->Dilute Result Acceptable Signal and Reproducibility Dilute->Result Post_Column->Optimize_SP Suppression Detected Post_Column->Result No Suppression SamplePrepComparison cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Plasma Plasma Sample with This compound PPT_Step Add Acetonitrile, Vortex, Centrifuge Plasma->PPT_Step LLE_Step Add Organic Solvent, Vortex, Centrifuge Plasma->LLE_Step SPE_Step Load, Wash, Elute Plasma->SPE_Step PPT_Result Supernatant with High Matrix Components Analysis LC-MS Analysis PPT_Result->Analysis High Suppression Risk LLE_Result Organic Phase with Reduced Matrix LLE_Result->Analysis Low Suppression Risk SPE_Result Eluate with Minimal Matrix SPE_Result->Analysis Lowest Suppression Risk

References

Technical Support Center: Dose Optimization of (S)-Carvedilol in Obese Subjects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments related to the dose optimization of (S)-carvedilol in obese subjects.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

Q1: We are observing lower than expected plasma concentrations of (S)-carvedilol in our obese study group compared to the non-obese control group after oral administration. Is this a known issue?

A1: Yes, this is a documented phenomenon. While obesity can lead to an increased volume of distribution for lipophilic drugs like carvedilol (B1668590), studies have shown that obese subjects may exhibit a reduced maximum plasma concentration (Cmax) of both (R)- and (S)-carvedilol.[1] Interestingly, the total drug exposure over time (Area Under the Curve, AUC) may not be significantly different from non-obese subjects.

Troubleshooting Steps:

  • Verify Dosing Protocol: Ensure that the oral dosing protocol was strictly followed. Carvedilol should be administered with food to slow the rate of absorption and reduce the incidence of orthostatic effects.[2]

  • Assess Gastric Emptying: Obesity can be associated with altered gastric emptying, which can affect the rate of drug absorption.[3] While not a direct experimental parameter you can easily change, this physiological difference is important for data interpretation.

  • Review Bioanalytical Method: Confirm that your plasma sample processing and bioanalytical methods are validated for accuracy and precision across the expected concentration range. Lipemia in plasma samples from obese subjects can sometimes interfere with extraction efficiency.

  • Consider CYP2D6 Genotype: Carvedilol is primarily metabolized by the CYP2D6 enzyme.[4] Genetic polymorphisms in CYP2D6 can lead to significant inter-individual variability in plasma concentrations.[5] If feasible, genotyping your study subjects for CYP2D6 polymorphisms can help explain variability in your data.

Q2: How should we adjust the dose of (S)-carvedilol for obese subjects in our pre-clinical or clinical study?

A2: Standard dosing guidelines for carvedilol in a general population recommend a maximum dose of 50 mg twice daily for patients weighing over 85 kg for the treatment of mild-to-moderate heart failure. However, for research purposes focused on optimizing the dose of the active (S)-enantiomer, a more nuanced approach is required. A model-based simulation suggested an optimal dose of 31.25 mg of (S)-carvedilol for obese subjects to achieve a similar exposure and response to a 25 mg dose in non-obese individuals.

Q3: We are planning a pharmacokinetic study of (S)-carvedilol in an obese population. What are the key considerations for our experimental design?

A3: When designing a pharmacokinetic study for (S)-carvedilol in obese subjects, the following should be considered:

  • Body Composition Analysis: Due to the lipophilic nature of carvedilol, its distribution is influenced by the proportion of adipose tissue. It is advisable to assess the body composition of your subjects (e.g., using DEXA or bioimpedance analysis) to better correlate pharmacokinetic parameters with body fat percentage.

  • Enantioselective Bioanalysis: As (S)-carvedilol is the active beta-blocking enantiomer, it is crucial to use an enantioselective bioanalytical method (e.g., chiral chromatography coupled with mass spectrometry) to separately quantify the concentrations of (S)- and (R)-carvedilol in plasma.

  • CYP2D6 Genotyping: Given the significant impact of CYP2D6 polymorphisms on carvedilol metabolism, genotyping subjects for different CYP2D6 alleles (e.g., poor, intermediate, extensive, and ultrarapid metabolizers) is highly recommended to explain data variability.

  • Pharmacodynamic Assessments: To link the pharmacokinetic profile to the drug's effect, consider including pharmacodynamic measurements such as heart rate and blood pressure monitoring, both at rest and during exercise.

Q4: What are some of the challenges we might face during the bioanalysis of (S)-carvedilol from plasma samples of obese subjects?

A4: Bioanalysis of plasma from obese subjects can present unique challenges:

  • Lipemia: Plasma from obese individuals may have a higher lipid content (lipemia), which can interfere with the extraction of carvedilol from the plasma matrix, potentially leading to lower recovery and increased variability. It is important to have a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), that is validated to handle lipemic samples.

  • Matrix Effects: The different composition of plasma from obese subjects can lead to matrix effects in mass spectrometry-based assays, where co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard for (S)-carvedilol is highly recommended to compensate for these effects.

Data Presentation

The following tables summarize key quantitative data related to the pharmacokinetics of (S)-carvedilol in obese subjects.

Table 1: Recommended Dose Titration for Carvedilol in Heart Failure

Patient WeightStarting Dose (Immediate-Release)Titration ScheduleMaximum Recommended Dose
< 85 kg3.125 mg twice dailyIncrease every 2 weeks as tolerated to 6.25 mg, 12.5 mg, and 25 mg twice daily.25 mg twice daily
> 85 kg3.125 mg twice dailyIncrease every 2 weeks as tolerated to 6.25 mg, 12.5 mg, and 25 mg twice daily.50 mg twice daily

Source: Adapted from prescribing information.

Table 2: Comparison of Simulated (S)-Carvedilol Pharmacokinetic Parameters in Obese vs. Non-Obese Subjects

ParameterNon-Obese Subjects (25 mg dose)Obese Subjects (31.25 mg dose)
(S)-Carvedilol Exposure (AUC) ReferenceComparable to reference
(S)-Carvedilol Response (AUEC) ReferenceComparable to reference

AUC: Area Under the Curve, AUEC: Area Under the Effect Curve. Data is based on model-based simulations aimed at achieving equivalent therapeutic effect.

Experimental Protocols

Below are detailed methodologies for key experiments involved in the study of (S)-carvedilol pharmacokinetics.

1. Enantioselective Analysis of (S)-Carvedilol in Human Plasma by LC-MS/MS

  • Objective: To quantify the concentration of (S)-carvedilol in human plasma.

  • Methodology:

    • Sample Preparation:

      • Pipette 100 µL of human plasma into a microcentrifuge tube.

      • Add an internal standard solution (e.g., deuterated (S)-carvedilol).

      • Perform protein precipitation by adding 300 µL of acetonitrile (B52724). Vortex for 1 minute.

      • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

      • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

      • Reconstitute the residue in 100 µL of the mobile phase.

    • Chiral Liquid Chromatography:

      • Column: A chiral stationary phase column (e.g., a polysaccharide-based chiral selector like cellulose (B213188) or amylose (B160209) derivatives).

      • Mobile Phase: An isocratic mixture of an organic modifier (e.g., acetonitrile or methanol) and a buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water). The exact composition should be optimized for optimal enantiomeric separation.

      • Flow Rate: Typically 0.5 mL/min.

      • Injection Volume: 10 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for (S)-carvedilol and the internal standard.

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio of (S)-carvedilol to the internal standard against the known concentrations of the calibration standards. Determine the concentration of (S)-carvedilol in the study samples from this curve.

2. CYP2D6 Genotyping

  • Objective: To determine the CYP2D6 metabolizer status of study subjects.

  • Methodology:

    • DNA Extraction: Extract genomic DNA from whole blood samples using a commercially available DNA extraction kit.

    • Genotyping Assay: Use a validated genotyping assay, such as a TaqMan allele-specific PCR assay or a microarray-based platform, to detect key single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) in the CYP2D6 gene. The panel of tested variants should be comprehensive enough to allow for the classification of subjects into poor, intermediate, extensive, and ultrarapid metabolizer phenotypes.

    • Data Interpretation: Assign a CYP2D6 metabolizer phenotype to each subject based on the combination of detected alleles according to established guidelines (e.g., Clinical Pharmacogenetics Implementation Consortium - CPIC).

Mandatory Visualizations

Experimental_Workflow cluster_screening Subject Screening & Enrollment cluster_dosing Dosing & Sampling cluster_analysis Sample Analysis & Data Interpretation s1 Informed Consent s2 Inclusion/Exclusion Criteria Assessment s1->s2 s3 Baseline Medical History & Physical Exam s2->s3 s4 CYP2D6 Genotyping (Optional, Recommended) s3->s4 d1 Oral Administration of (S)-Carvedilol s4->d1 Enrollment d2 Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h post-dose) d1->d2 d3 Pharmacodynamic Assessments (e.g., HR, BP) d1->d3 a1 Plasma Separation d2->a1 a3 Pharmacokinetic Modeling d3->a3 a2 Enantioselective Bioanalysis of (S)-Carvedilol a1->a2 a2->a3 a4 Statistical Analysis a3->a4

Caption: Experimental workflow for a pharmacokinetic study of (S)-carvedilol in obese subjects.

Signaling_Pathway cluster_receptor Beta-Adrenergic Receptor Signaling cluster_drug Drug Action r1 Norepinephrine/ Epinephrine r2 Beta-1 Adrenergic Receptor r1->r2 r3 G-Protein Activation r2->r3 r4 Adenylate Cyclase Activation r3->r4 r5 cAMP Production r4->r5 r6 Protein Kinase A (PKA) Activation r5->r6 r7 Increased Heart Rate & Contractility r6->r7 d1 (S)-Carvedilol d1->r2 Blocks

Caption: Signaling pathway of beta-adrenergic receptor and the inhibitory action of (S)-carvedilol.

References

Validation & Comparative

Navigating Bioanalytical Method Validation for Carvedilol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Carvedilol (B1668590), the validation of a robust and reliable analytical method is paramount. This guide provides a comparative overview of key aspects of bioanalytical method validation for Carvedilol, with a specific focus on the use of its stable isotope-labeled internal standard, (S)-Carvedilol-d4. The information presented herein is supported by experimental data from various studies to aid in the selection and implementation of an optimal bioanalytical strategy.

Method Validation Framework

A successful bioanalytical method validation for Carvedilol, in line with regulatory expectations from bodies such as the FDA and EMA, encompasses the evaluation of several key parameters to ensure the reliability of the data generated. The general workflow for such a validation is outlined below.

Bioanalytical Method Validation Workflow cluster_method_development Method Development cluster_validation Method Validation Sample Preparation Optimization Sample Preparation Optimization LC-MS/MS Condition Optimization LC-MS/MS Condition Optimization Sample Preparation Optimization->LC-MS/MS Condition Optimization Internal Standard Selection Internal Standard Selection LC-MS/MS Condition Optimization->Internal Standard Selection Selectivity Selectivity Internal Standard Selection->Selectivity Linearity Linearity Selectivity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Recovery Recovery Accuracy_Precision->Recovery Matrix_Effect Matrix Effect Recovery->Matrix_Effect Stability Stability Matrix_Effect->Stability Sample_Analysis Routine Sample Analysis Stability->Sample_Analysis Method Development Validation

Bioanalytical method validation workflow for Carvedilol.

Sample Preparation: A Comparative Analysis

The initial step in bioanalyzing Carvedilol from biological matrices, typically human plasma, involves the extraction of the analyte. The choice of extraction method significantly impacts recovery, cleanliness of the extract, and overall method performance. The three most common techniques are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PP).

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Protein Precipitation (PP)
Principle Partitioning of the analyte between two immiscible liquid phases.Analyte is retained on a solid sorbent and eluted with a suitable solvent.Proteins are precipitated using an organic solvent or acid, and the analyte remains in the supernatant.
Reported Recovery for Carvedilol 69.9% to >90%[1][2]78.9% to 99%[3]Generally lower and less consistent.
Selectivity Good, can be optimized by solvent and pH selection.High, due to specific interactions between the analyte and sorbent.Low, high potential for co-extraction of endogenous matrix components.
Throughput Moderate, can be automated.High, amenable to 96-well plate format.High, simple and fast procedure.
Cost Low to moderate.High, due to the cost of SPE cartridges/plates.Low.
Recommendation A cost-effective option with good recovery and selectivity.Offers the cleanest extracts and high throughput, ideal for large sample batches.Quick screening method, but may lead to significant matrix effects.

The Role of the Internal Standard: this compound and Alternatives

The use of an appropriate internal standard (IS) is critical for correcting for variability during sample preparation and analysis. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard.

Internal Standard TypeExample(s)AdvantagesDisadvantages
Stable Isotope-Labeled (SIL) This compound, Carvedilol-d5Co-elutes with the analyte, providing the best compensation for matrix effects and variability in extraction and ionization.[4]Higher cost. Potential for isotopic interference if not carefully monitored. A slight difference in retention time due to the deuterium (B1214612) isotope effect could lead to differential ion suppression in some cases.[5]
Structural Analog Propranolol, Domperidone, AbacavirReadily available and cost-effective.May not have the same extraction recovery or ionization response as the analyte, leading to less accurate correction.

The experimental design for comparing the performance of a SIL IS with a structural analog is crucial for justifying the selection.

Comparative Study Design for Internal Standards cluster_IS Internal Standard Spiking cluster_Evaluation Performance Evaluation Plasma_Samples Pooled Human Plasma Samples SIL_IS This compound Plasma_Samples->SIL_IS Analog_IS Structural Analog (e.g., Propranolol) Plasma_Samples->Analog_IS Extraction Sample Preparation (e.g., LLE or SPE) SIL_IS->Extraction Analog_IS->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Accuracy_Precision Accuracy & Precision LC_MS_Analysis->Accuracy_Precision Matrix_Effect_Comp Matrix Effect Compensation LC_MS_Analysis->Matrix_Effect_Comp Robustness Method Robustness LC_MS_Analysis->Robustness

References

(S)-Carvedilol-d4 in Bioanalysis: A Comparative Guide to Internal Standards for Carvedilol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Carvedilol (B1668590), the selection of an appropriate internal standard is a critical determinant of assay accuracy, precision, and robustness. This guide provides a comprehensive comparison of (S)-Carvedilol-d4 with other commonly used internal standards, supported by experimental data and detailed methodologies, to facilitate an informed decision-making process.

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] this compound, a deuterated analog of the active S-enantiomer of Carvedilol, is frequently employed to correct for variability during sample preparation and analysis. Its near-identical physicochemical properties to the analyte ensure it experiences similar extraction recovery, ionization efficiency, and chromatographic behavior, thereby providing reliable quantification.[2] However, potential deuterium (B1214612) isotope effects and the availability of alternative standards warrant a thorough comparison.

Performance Comparison of Internal Standards

The choice of an internal standard significantly impacts the performance of a bioanalytical method. The following tables summarize the quantitative performance of methods utilizing (S)-Carvedililol-d4 against those using other non-deuterated internal standards, such as Propranolol and Metoprolol. Data has been compiled from various validated LC-MS/MS methods for Carvedilol analysis in human plasma.

Table 1: Comparison of Method Validation Parameters for Carvedilol Analysis Using Different Internal Standards

ParameterThis compoundPropranolol (IS)Metoprolol (IS)
Linearity Range (ng/mL) 0.05 - 50[2]0.05 - 50[3]0.2 - 50
Lower Limit of Quantification (LLOQ) (ng/mL) 0.050.050.2
Intra-day Precision (%CV) 0.74 - 3.88<15<15
Inter-day Precision (%CV) 0.74 - 3.88<15<15
Accuracy (%) 96.4 - 103.3Within ±15% of nominalWithin ±15% of nominal
Recovery (%) 94 - 99Not explicitly statedNot explicitly stated

Note: The data presented is a synthesis from multiple sources and direct head-to-head comparison studies are limited. Performance characteristics can vary based on the specific laboratory, instrumentation, and detailed experimental conditions.

While deuterated standards are generally preferred, it is crucial to be aware of potential pitfalls. A notable study highlighted that a deuterium isotope effect in a deuterated Carvedilol internal standard led to a slight chromatographic retention time shift. This subtle difference resulted in differential matrix effects between the analyte and the internal standard in certain plasma lots, ultimately affecting the accuracy of the quantification. This underscores the importance of thorough method validation, including the assessment of matrix effects, even when using a SIL internal standard.

Experimental Protocols

Detailed and validated experimental protocols are fundamental to achieving reliable and reproducible results in bioanalytical studies. Below are representative methodologies for the analysis of Carvedilol in human plasma using both a deuterated and a non-deuterated internal standard.

Method 1: Carvedilol Analysis using this compound Internal Standard

This protocol is based on a validated UPLC-MS/MS method for the simultaneous quantification of Carvedilol and its active metabolite.

1. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of human plasma, add the internal standard solution (this compound).

  • Perform a solid-phase extraction (SPE) to isolate the analytes from the plasma matrix.

  • Elute the analytes from the SPE cartridge and evaporate the eluent to dryness.

  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions

  • Column: UPLC C18 (50 × 2.1 mm, 1.7 µm)

  • Mobile Phase: Acetonitrile and 4.0 mM ammonium (B1175870) formate (B1220265) (pH 3.0 with 0.1% formic acid) (78:22, v/v)

  • Flow Rate: Isocratic elution.

  • Injection Volume: 5 µL

3. Mass Spectrometric Detection

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitoring: Multiple Reaction Monitoring (MRM)

  • Transitions:

    • Carvedilol: m/z 407.1 → 100.1

    • (S)-Carvedilol-d5: m/z 412.2 → 105.1

Method 2: Carvedilol Analysis using Propranolol as Internal Standard

This protocol is adapted from a validated LC-MS/MS method for Carvedilol analysis.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma, add 10 µL of Propranolol internal standard solution.

  • Add 2.5 mL of tert-butyl methyl ether and vortex for extraction.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions

  • Column: BDS hypersil C18 column

  • Mobile Phase: Specific composition of organic solvent and buffer.

  • Flow Rate: Isocratic elution.

3. Mass Spectrometric Detection

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitoring: Multiple Reaction Monitoring (MRM)

  • Transitions:

    • Carvedilol: m/z 407.10 → 100.10

    • Propranolol (IS): m/z 260.10 → 116.20

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G Experimental Workflow for Carvedilol Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound or other) plasma->add_is extraction Extraction (SPE or LLE) add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon lc_separation LC Separation evap_recon->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Analyte/IS Ratio Calculation peak_integration->ratio_calc quantification Quantification ratio_calc->quantification G Carvedilol Adrenergic Signaling Pathway cluster_receptor Adrenergic Receptors cluster_carvedilol Carvedilol Action cluster_downstream Downstream Effects beta1_ar β1-Adrenergic Receptor g_protein Gi-Protein Coupling beta1_ar->g_protein alpha1_ar α1-Adrenergic Receptor vasodilation Vasodilation alpha1_ar->vasodilation Blockade leads to carvedilol Carvedilol carvedilol->beta1_ar Antagonist/Biased Agonist carvedilol->alpha1_ar Antagonist pi3k_akt PI3K/Akt Pathway g_protein->pi3k_akt nos3 eNOS Activation pi3k_akt->nos3 cgmp cGMP Production nos3->cgmp inotropic_effect Positive Inotropic Effect cgmp->inotropic_effect

References

A Comprehensive Guide to Inter-Laboratory Cross-Validation of Carvedilol Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to obtain consistent and reproducible analytical results across different laboratories is paramount in pharmaceutical development and quality control. This guide provides a framework for the cross-validation of a common analytical method for the quantification of Carvedilol, a widely used beta-blocker. By following the protocols and data comparison structures outlined below, researchers can ensure the seamless transfer and reliable implementation of Carvedilol assays between different testing sites.

This guide focuses on a comparative testing approach, where the originating laboratory (Lab A) and the receiving laboratory (Lab B) analyze the same batch of samples. The results are then statistically compared to ensure that the receiving lab can produce data equivalent to the originating lab.

Experimental Workflow for Cross-Validation

The following diagram illustrates the key stages of a comparative cross-validation study between two laboratories.

CrossValidationWorkflow cluster_prep Phase 1: Preparation & Protocol Sharing cluster_labA Lab A (Originating) cluster_labB Lab B (Receiving) cluster_comparison Phase 2: Data Comparison & Evaluation cluster_outcome Phase 3: Outcome Protocol Standardized Analytical Protocol A_Analysis Analyze Samples Protocol->A_Analysis B_Analysis Analyze Samples Protocol->B_Analysis Samples Homogeneous Sample Batch Samples->A_Analysis Samples->B_Analysis Reference Shared Reference Standard Reference->A_Analysis Reference->B_Analysis A_Data Generate Performance Data A_Analysis->A_Data Compare Statistical Comparison of Results A_Data->Compare B_Data Generate Performance Data B_Analysis->B_Data B_Data->Compare Acceptance Meet Pre-defined Acceptance Criteria? Compare->Acceptance Outcome_Fail Method Transfer Failed (Investigate & Repeat) Acceptance->Outcome_Fail No Outcome_Pass Method Transfer Successful Acceptance->Outcome_Pass Yes

A Comparative Guide to the Enantioselective Analysis of Carvedilol and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carvedilol (B1668590), a non-selective β-adrenergic antagonist with α1-blocking activity, is a chiral drug administered as a racemic mixture of its (R)-(+)- and (S)-(-)-enantiomers. These enantiomers exhibit distinct pharmacological and pharmacokinetic profiles, making their selective analysis crucial in drug development, clinical research, and therapeutic drug monitoring. The (S)-(-)-enantiomer is primarily responsible for the β-blocking activity, while both enantiomers contribute to the α1-blocking effect.[1][2] Carvedilol undergoes extensive metabolism, forming several active metabolites, including 4'- and 5'-hydroxyphenyl carvedilol and O-desmethylcarvedilol, which also exist as enantiomers and contribute to the overall pharmacological effect.[3][4] This guide provides a comparative overview of the most common analytical techniques for the enantioselective analysis of Carvedilol and its principal metabolites, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Techniques

The enantioselective separation of Carvedilol and its metabolites is predominantly achieved using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a versatile and robust platform for the chiral separation of Carvedilol. The two primary approaches are the use of a chiral stationary phase (CSP) and the addition of a chiral selector to the mobile phase.

Table 1: Comparison of HPLC Methods for Enantioselective Analysis of Carvedilol

MethodChiral Selector/Stationary PhaseMobile PhaseDetectionApplicationKey Performance DataReference
Direct (CSP) Chirobiotic VAcetonitrile/Methanol/Ammonium Acetate BufferMS/MSHuman PlasmaLLOQ: 0.05 ng/mL for Carvedilol enantiomers[1]
Direct (CSP) Chirobiotic TIsopropanol/Acetonitrile/Acetic Acid/TriethylamineMS/MSHuman PlasmaLLOQ: 0.2 ng/mL for both enantiomers[2]
Direct (CSP) Chiralpak IB N-5Acetonitrile/Methanol/Potassium Phosphate (B84403) Buffer (pH 7)UVSimultaneous analysis of Carvedilol and its major active metabolitesResolution (Rs) for 4'OHC enantiomers: 0.8; Rs for Carvedilol enantiomers: 2.4[3]
Direct (CSP) Phenomenex Lux-cellulose–4Isopropanol/n-Heptane (60:40 v/v)UVAPI and tablet formulationResolution factor: 1.91[5]
Indirect (Derivatization) (-)-menthyl chloroformate (MCF)Acetonitrile/WaterFluorescenceHuman Plasma and UrineLLOQ: 0.25 ng/mL for S(-)-carvedilol in plasma[6]
Indirect (Derivatization) 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)Water/AcetonitrileFluorescenceHuman PlasmaLLOQ: 0.5 ng/mL for both enantiomers[7]
Mobile Phase Additive Carboxy methyl-β-cyclodextrin (CM-β-CD)Aqueous CM-β-CD solution (pH 4.4)/Methanol/AcetonitrileUVPharmaceutical formulationsGood resolution of enantiomers[8]
Capillary Electrophoresis (CE)

Capillary electrophoresis has emerged as a powerful technique for chiral separations, offering high efficiency and low sample consumption.[9] For Carvedilol, cyclodextrins are commonly employed as chiral selectors in the background electrolyte.

Table 2: Comparison of Capillary Electrophoresis Methods for Enantioselective Analysis of Carvedilol

Chiral SelectorBackground Electrolyte (BGE)DetectionApplicationKey Performance DataReference
β-Cyclodextrin (β-CD) 25 mM Phosphate buffer (pH 2.5)UV (242 nm)Pharmaceutical tabletsBaseline separation with sharp peaks[9][10]
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) 50 mM Phosphate buffer (pH 4.0)UVHuman PlasmaCmax for (R)-carvedilol: 48.9 ng/mL; Cmax for (S)-carvedilol: 21.6 ng/mL[11]
Randomly methylated β-CD (RAMEB) 25 mM Phosphate buffer (pH 2.5)UVNot specifiedGood chiral resolution but longer migration times than β-CD[9]
Sulfobutyl ether-β-CD (SBE-β-CD) 25 mM Phosphate buffer (pH 2.5)UVNot specifiedPartial separation[9]

Experimental Protocols

HPLC Method with Chiral Stationary Phase (Direct Method)

This protocol is a representative example for the simultaneous analysis of Carvedilol and its metabolites based on the work by Giehl et al.[3]

  • Sample Preparation: Plasma samples are subjected to protein precipitation followed by solid-phase extraction.

  • Chromatographic System:

    • Column: Chiralpak IB N-5 (dimensions not specified in abstract)

    • Mobile Phase: 80% organic modifier (87% acetonitrile: 13% methanol) and 20% aqueous potassium phosphate buffer (pH 7)

    • Flow Rate: 0.5 mL/min

    • Temperature: 25 °C

    • Detection: UV

  • Internal Standard: Metoprolol

Capillary Electrophoresis Method (Chiral Selector in BGE)

This protocol is based on the method developed by Hancu et al. for the analysis of Carvedilol in pharmaceutical formulations.[9][10]

  • Sample Preparation: Tablets are crushed, dissolved in methanol, and diluted with the background electrolyte.

  • CE System:

    • Capillary: Fused silica (B1680970) (specifications not detailed)

    • Background Electrolyte (BGE): 25 mM phosphoric acid containing 10 mM β-CD, adjusted to pH 2.5

    • Voltage: +20 kV

    • Temperature: 15 °C

    • Injection: 50 mbar for 1 second

    • Detection: UV at 242 nm

Visualizing the Workflow and Metabolism

To better understand the analytical process and the metabolic fate of Carvedilol, the following diagrams illustrate a typical experimental workflow and the primary metabolic pathways.

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Acquisition and Processing Plasma Human Plasma Sample IS Addition of Internal Standard Plasma->IS Extraction Liquid-Liquid or Solid-Phase Extraction IS->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Injection into HPLC/CE Evaporation->Injection Separation Chiral Separation Injection->Separation Detection MS/MS or UV/Fluorescence Detection Separation->Detection Integration Peak Integration and Quantification Detection->Integration Analysis Pharmacokinetic Analysis Integration->Analysis G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Carvedilol (R,S)-Carvedilol OHC (R,S)-4'- and 5'-Hydroxy- carvedilol Carvedilol->OHC CYP2D6 DMC (R,S)-O-desmethyl- carvedilol Carvedilol->DMC CYP2C9 Glucuronides Carvedilol and Metabolite Glucuronides Carvedilol->Glucuronides UGT1A1, UGT2B4, UGT2B7 OHC->Glucuronides UGTs DMC->Glucuronides UGTs

References

A Comparative Guide to (S)-Carvedilol-d4 Quantification: Evaluating Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of (S)-Carvedilol and its isotopically labeled internal standards is paramount for accurate pharmacokinetic and bioequivalence studies. This guide provides a comparative overview of analytical methodologies for the quantification of (S)-Carvedilol-d4, focusing on key performance characteristics: linearity, accuracy, and precision. The information presented is collated from various validated bioanalytical methods to aid in the selection and implementation of the most suitable approach for your research needs.

The use of a stable isotopically labeled (SIL) internal standard, such as this compound, is a widely accepted strategy in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] The fundamental principle is that a SIL internal standard will exhibit nearly identical chemical and physical properties to the analyte of interest, thus compensating for variability during sample preparation and analysis.[1][3] However, factors such as the deuterium (B1214612) isotope effect, which may cause slight differences in retention times, can potentially impact the accuracy of the method by subjecting the analyte and internal standard to different degrees of ion suppression in the mass spectrometer.[1]

Performance Data Overview

The following tables summarize the linearity, accuracy, and precision data for the quantification of Carvedilol (B1668590) enantiomers, including methods that utilize deuterated internal standards. These values are representative of the performance that can be achieved with modern analytical instrumentation and validated protocols.

Table 1: Linearity Data for Carvedilol Quantification
Analytical MethodAnalyte(s)Calibration Range (ng/mL)Correlation Coefficient (r²)Reference
UPLC-MS/MSCarvedilol & 4'-hydroxyphenyl carvedilol0.05 - 50 (Carvedilol)>0.999
LC-MS/MSRacemic Carvedilol0.1 - 200>0.999
Chiral HPLC-UV(S)-Carvedilol1 - 1000.9998
LC-MS/MSCarvedilol Enantiomers0.5 - 100Not Specified
HPLC with FluorescenceCarvedilol EnantiomersNot SpecifiedNot Specified
LC-MS/MSCarvedilol & 4'-hydroxyphenyl carvedilol0.050 - 50.049 (Carvedilol)Not Specified
Table 2: Accuracy and Precision Data for Carvedilol Quantification
Analytical MethodAnalyte(s)Accuracy (% Recovery or % of Nominal)Precision (% RSD or % CV)Reference
UPLC-MS/MSCarvedilol & 4'-hydroxyphenyl carvedilol96.4% - 103.3%0.74% - 3.88% (Intra- and Inter-batch)
LC-MS/MSRacemic Carvedilol100.35% - 110.73% (Interday) 102.31% - 106.93% (Intraday)3.82% - 12.92% (Interday) 3.10% - 10.02% (Intraday)
Chiral HPLC-UV(S)-Carvedilol98.16% - 99.74%<2% (Intra- and Inter-day)
LC-MS/MSCarvedilol EnantiomersWithin ± 10.30%< 9.74% (Within-run and Between-run)
HPLC with FluorescenceCarvedilol Enantiomers91.7% - 104.7%< 8.3% (Combined Intra- and Inter-day)
SBSE-HPLC-UVCarvedilol Enantiomers98% - 103%1% - 5%

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for the quantification of Carvedilol and its enantiomers using LC-MS/MS, a commonly employed technique for this purpose.

Protocol 1: UPLC-MS/MS for Simultaneous Quantification of Carvedilol and its Active Metabolite
  • Sample Preparation: Solid-phase extraction (SPE) is utilized to prepare samples from 100 μL of human plasma.

  • Chromatography:

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple reaction monitoring (MRM) is used to monitor the transitions for both the analytes and their deuterated internal standards.

Protocol 2: LC-MS/MS for Quantification of Racemic Carvedilol
  • Sample Preparation: Specific details on sample preparation were not provided in the referenced abstract. However, protein precipitation or liquid-liquid extraction are common techniques.

  • Chromatography: Details on the chromatographic conditions were not specified in the abstract.

  • Mass Spectrometry:

    • Precursor-to-Product Ion Transitions:

      • Carvedilol: m/z 407.2 → 100.2.

      • Internal Standard (Metoprolol): m/z 278.0 → 58.0.

Visualizing the Quantification Workflow

To better understand the logical flow of a typical bioanalytical quantification study using a deuterated internal standard, the following diagram illustrates the key steps from sample collection to data analysis.

Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Measurement cluster_DataProcessing Data Processing & Analysis SampleCollection Biological Sample Collection (e.g., Plasma) Spiking Spiking with This compound (IS) SampleCollection->Spiking Extraction Analyte Extraction (SPE, LLE, or PPT) Spiking->Extraction LC_Separation LC Separation (Analyte & IS) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Concentration_Determination Determine Analyte Concentration Calibration_Curve->Concentration_Determination Final_Report Final_Report Concentration_Determination->Final_Report Final Report

Caption: Workflow for this compound quantification.

Conclusion

The quantification of this compound and its unlabeled counterpart is robustly achievable with high levels of linearity, accuracy, and precision using modern analytical techniques such as LC-MS/MS and HPLC. The data presented in this guide, derived from various validated methods, demonstrates that with careful method development and validation, researchers can confidently generate reliable data for their studies. The use of a deuterated internal standard like this compound is a critical component in mitigating analytical variability, although awareness of potential isotopic effects is necessary for ensuring the highest data quality. The choice of a specific method will ultimately depend on the required sensitivity, sample matrix, and available instrumentation.

References

(S)-Carvedilol-d4 in Bioanalysis: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is paramount for the accuracy and reliability of bioanalytical methods. This guide provides an objective comparison of the performance of (S)-Carvedilol-d4 against other common internal standards used in the quantification of Carvedilol (B1668590) in various biological matrices. The information presented is supported by experimental data from published studies to aid in making informed decisions for your research.

Executive Summary

Stable isotope-labeled (SIL) internal standards are generally considered the gold standard in quantitative bioanalysis via mass spectrometry. This compound, as a deuterated analog of the active S-enantiomer of Carvedilol, is designed to mimic the behavior of the analyte during sample preparation and analysis, thereby providing superior accuracy and precision. However, its performance can be influenced by the biological matrix and chromatographic conditions. This guide explores these nuances and compares its performance with other alternatives, such as other deuterated analogs (e.g., Carvedilol-d5) and non-deuterated internal standards.

Performance in Different Biological Matrices

The choice of internal standard is critical in mitigating variability arising from the sample matrix. The following tables summarize the performance of deuterated and non-deuterated internal standards for Carvedilol analysis in human plasma, dried blood spots, and cardiac tissue.

Human Plasma

Human plasma is a complex matrix where matrix effects can significantly impact the accuracy of quantification. Deuterated internal standards are particularly effective in compensating for these effects.

Performance MetricThis compound / Deuterated AnalogsNon-Deuterated Analogs (e.g., Metoprolol, Carbamazepine)
Recovery 94-99%[1]84-92%[2]
Precision (%CV) 0.74-3.88%[1]1.5-3.8%[2]
Accuracy 96.4-103.3%[1]Within acceptable limits[2]
Matrix Effect Generally well-compensated, but differential matrix effects can occur due to chromatographic shifts.[3]Higher susceptibility to differential matrix effects.
Dried Blood Spots (DBS)

DBS offers a less invasive sampling method, but presents unique challenges in terms of extraction and matrix effects.

Performance MetricDeuterated Analogs (Carvedilol-d5)
Recovery Complete and reproducible[4]
Precision (%CV) Within acceptable limits[4]
Accuracy Within acceptable limits[4]
Human Cardiac Tissue

Analysis in tissue homogenates requires extensive sample cleanup, making a reliable internal standard crucial.

Performance MetricNon-Deuterated Analog (Naftopidil)
Recovery Carvedilol: 69.8 ± 12.2%, IS: 63.9 ± 9.34%[5]
Precision (%CV) Inter-assay: 4.25-6.96%[5]

Experimental Protocols

Detailed methodologies are essential for replicating and comparing results. The following is a generalized experimental protocol for the LC-MS/MS analysis of Carvedilol in human plasma using a deuterated internal standard.

Sample Preparation (Human Plasma)
  • Thawing: Thaw frozen human plasma samples at room temperature.

  • Aliquoting: Transfer a 100 µL aliquot of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of this compound working solution to each plasma sample, except for blank samples.

  • Protein Precipitation/Extraction:

    • Solid-Phase Extraction (SPE): Condition an SPE cartridge. Load the plasma sample, wash with an appropriate solvent, and elute the analyte and internal standard.[1]

    • Liquid-Liquid Extraction (LLE): Add a water-immiscible organic solvent (e.g., diethyl ether:hexane mixture), vortex, and centrifuge to separate the layers.[6]

    • Protein Precipitation: Add a precipitating agent like acetonitrile (B52724), vortex, and centrifuge to pellet the proteins.[7]

  • Evaporation: Evaporate the collected supernatant or eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Parameters
  • Chromatographic Column: A C18 reversed-phase column is commonly used.[1]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) is typical.[1]

  • Ionization: Positive electrospray ionization (ESI+) is generally employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.

    • MRM Transitions:

      • Carvedilol: e.g., m/z 407.1 -> 100.2[4]

      • Carvedilol-d5: e.g., m/z 412.2 -> 105.2[4]

Visualizations

Experimental Workflow for Bioanalysis

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Matrix (Plasma, Urine, Tissue) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (SPE, LLE, or PPT) Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Data Processing (Analyte/IS Peak Area Ratio) MS->Data Result Concentration Calculation Data->Result

Caption: A typical bioanalytical workflow for Carvedilol quantification using an internal standard.

Role of this compound in Correcting for Variability

G cluster_process Analytical Process Analyte Carvedilol FinalResponse Final MS Response Analyte->FinalResponse Affected by Variability IS This compound IS->FinalResponse Affected Similarly SamplePrep Sample Preparation (e.g., Extraction Loss) MatrixEffect Matrix Effects (Ion Suppression/Enhancement) InjectionVol Injection Volume Ratio Analyte/IS Ratio (Constant) FinalResponse->Ratio

Caption: How a stable isotope-labeled internal standard corrects for analytical variability.

Discussion and Conclusion

The experimental data strongly support the use of deuterated internal standards like this compound for the bioanalysis of Carvedilol. Their co-elution and similar behavior to the analyte during sample processing and ionization lead to more accurate and precise results compared to non-deuterated analogs, especially in complex matrices like plasma.

However, it is crucial to be aware of the potential for chromatographic separation between the deuterated internal standard and the analyte due to the deuterium (B1214612) isotope effect.[3] This can lead to differential matrix effects, where the analyte and internal standard are not affected by ion suppression or enhancement to the same degree, potentially compromising the accuracy of the results.[3] Therefore, careful method development and validation are essential to ensure the co-elution of the analyte and the internal standard and to assess the matrix effects across different lots of the biological matrix.

References

Unraveling the Variability: A Comparative Guide to (S)-Carvedilol Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the factors influencing (S)-Carvedilol's journey through the body, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental insights.

Carvedilol (B1668590), a non-selective beta-blocker with alpha-1 adrenergic blocking activity, is a racemic mixture of (R)- and (S)-enantiomers. The beta-blocking activity, crucial for its therapeutic effects in cardiovascular diseases, resides primarily in the (S)-enantiomer.[1] However, the clinical efficacy and safety of carvedilol are significantly influenced by the substantial inter-subject variability in its pharmacokinetics. This guide provides a comprehensive comparison of (S)-Carvedilol pharmacokinetics across different populations and conditions, supported by experimental data and detailed methodologies, to illuminate the key drivers of this variability.

Comparative Pharmacokinetics of (S)-Carvedilol

The pharmacokinetic profile of (S)-Carvedilol is subject to modulation by a host of intrinsic and extrinsic factors. Notably, genetic polymorphisms in drug-metabolizing enzymes and the patient's underlying health status can dramatically alter drug exposure.

Impact of Genetic Polymorphisms: The CYP2D6 Factor

The cytochrome P450 enzyme CYP2D6 is a major player in the metabolism of carvedilol, particularly the (R)-enantiomer.[2] However, its influence extends to (S)-Carvedilol as well. Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype, ranging from poor to extensive metabolizers. This genetic variation translates into significant differences in drug clearance and exposure.[3]

In poor metabolizers (PMs) of debrisoquin, a marker for CYP2D6 activity, the plasma concentrations of (R)-carvedilol can be 2- to 3-fold higher compared to extensive metabolizers (EMs).[2] For (S)-carvedilol, the effect is less pronounced but still significant, with an approximate 20% to 25% increase in plasma levels in PMs.[2] This is because the metabolism of (S)-carvedilol is also mediated by other enzymes like CYP1A2 and CYP2C9.[4]

CYP2D6 Phenotype(S)-Carvedilol Clearance(S)-Carvedilol Plasma ConcentrationReference
Extensive Metabolizer (EM)HigherLower[5]
Poor Metabolizer (PM)Significantly Lower~20-25% Higher[2][3]
Influence of Disease State: Congestive Heart Failure

Patients with congestive heart failure (CHF) often exhibit altered drug pharmacokinetics due to factors such as reduced hepatic blood flow and impaired drug metabolism. For carvedilol, this can lead to increased drug exposure. Steady-state plasma concentrations of carvedilol and its enantiomers have been observed to increase proportionally with the dose in CHF patients.[6] Compared to healthy subjects, patients with CHF have demonstrated mean AUC and Cmax values for carvedilol and its enantiomers that are up to 50% to 100% higher, particularly in those with more severe (NYHA class IV) heart failure.[2]

Population(S)-Carvedilol AUC(S)-Carvedilol CmaxReference
Healthy SubjectsBaselineBaseline[2]
Congestive Heart Failure (NYHA Class IV)Up to 50-100% HigherUp to 50-100% Higher[2]

Experimental Protocols: A Closer Look at the Methodology

The data presented in this guide are derived from meticulously designed clinical studies. Understanding the experimental protocols is crucial for interpreting the results and for designing future research.

Bioequivalence Study of Carvedilol Tablets

A representative experimental design to assess the pharmacokinetics of carvedilol is a single-dose, open-label, randomized, two-period, two-sequence crossover bioequivalence study.

  • Subjects: Healthy adult volunteers of both sexes are typically recruited. Inclusion criteria often include a specific age range and body mass index (BMI). Exclusion criteria encompass a history of clinically significant diseases, allergies to the study drug, and recent blood donation or participation in other clinical trials.[7]

  • Study Design: The study follows a crossover design where each subject receives both the test and reference formulations of carvedilol, separated by a washout period of at least 7 days.[7] This design allows for within-subject comparison, minimizing inter-individual variability.

  • Drug Administration and Blood Sampling: A single oral dose of carvedilol (e.g., 12.5 mg or 25 mg) is administered to fasting subjects.[7][8] Serial blood samples are collected at predefined time points before and after drug administration (e.g., at 0, 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 2.5, 3, 3.5, 4, 6, 8, 12, and 24 hours post-dose).[8]

  • Analytical Method: Plasma concentrations of carvedilol are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[9][10] This method offers high sensitivity and specificity for quantifying the drug in biological matrices.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), using non-compartmental analysis.[11]

Visualizing the Pathways and Processes

To further elucidate the factors influencing (S)-Carvedilol pharmacokinetics, the following diagrams illustrate its metabolic pathway and a typical experimental workflow.

cluster_metabolism Metabolic Pathway of (S)-Carvedilol Carvedilol (S)-Carvedilol Metabolites Hydroxylated & Demethylated Metabolites Carvedilol->Metabolites CYP1A2, CYP2D6, CYP2C9 Conjugated_Metabolites Glucuronidated & Sulfated Metabolites Metabolites->Conjugated_Metabolites UGTs, SULTs Excretion Biliary Excretion Conjugated_Metabolites->Excretion

Caption: Metabolic pathway of (S)-Carvedilol.

cluster_workflow Experimental Workflow for a Carvedilol PK Study A Subject Screening & Enrollment B Randomization to Treatment Sequence A->B C Period 1: Drug Administration (Test/Reference) B->C D Serial Blood Sampling C->D E Washout Period D->E F Period 2: Drug Administration (Reference/Test) E->F G Serial Blood Sampling F->G H Plasma Sample Analysis (LC-MS/MS) G->H I Pharmacokinetic & Statistical Analysis H->I

Caption: Generalized experimental workflow for a pharmacokinetic study.

References

Safety Operating Guide

Personal protective equipment for handling (S)-Carvedilol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (S)-Carvedilol-d4, a deuterated form of Carvedilol. As a potent pharmaceutical compound, strict adherence to safety protocols is essential to minimize exposure and ensure a safe laboratory environment. This information is intended for researchers, scientists, and professionals in drug development.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the primary defense against exposure to potent compounds like this compound. The following table summarizes the recommended PPE for handling this material.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high likelihood of generating aerosols or dust. Full-facepiece PAPRs can offer high Assigned Protection Factors (APFs).
Reusable Half or Full-Facepiece RespiratorMust be used with P100/FFP3 particulate filters. A proper fit test is mandatory before use to ensure a complete seal.
Disposable Respirators (e.g., N95)Suitable for low-risk activities but not recommended as the primary respiratory protection when handling highly potent compounds.
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated or at regular intervals.
Body Protection Disposable CoverallsRecommended to be made of materials such as Tyvek® to provide protection against chemical splashes and fine particulates.
Dedicated Lab CoatA lab coat should be worn over personal clothing. It is recommended that the lab coat be disposable or professionally laundered.
Eye Protection Safety Goggles or a Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over the goggles for additional protection.[1]
Foot Protection Shoe CoversDisposable shoe covers should be worn within the designated handling area and removed before exiting to prevent the spread of contamination.

Experimental Protocols: Safe Handling and Disposal

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should occur in a designated area with restricted access, such as a containment isolator or a certified chemical fume hood.[2][3][4]

  • Ventilation: Ensure adequate ventilation to control airborne particles.[5] The handling area should be under negative pressure relative to adjacent areas to prevent contamination spread.[3]

  • Decontamination: Have a validated decontamination solution readily available in the work area.

  • Waste Disposal: Prepare clearly labeled, sealed waste containers for solid, liquid, and sharp waste generated during the procedure.

2. Donning PPE:

  • Shoe Covers: Put on shoe covers before entering the designated handling area.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Coveralls/Lab Coat: Put on disposable coveralls or a dedicated lab coat.

  • Respiratory Protection: Fit-test and don the appropriate respirator (PAPR or full/half-facepiece respirator).

  • Eye Protection: Put on safety goggles and a face shield if necessary.

  • Outer Gloves: Don the second pair of nitrile gloves over the cuffs of the lab coat or coveralls.

3. Handling this compound:

  • Weighing and Transferring: Whenever feasible, use a closed system for weighing and transferring the compound to minimize the generation of dust and aerosols.[6]

  • Spill Management: In case of a spill, immediately alert personnel in the vicinity. Use a pre-assembled spill kit appropriate for potent chemical compounds. Clean the spill from the outer edge inward. All materials used for cleanup must be disposed of as hazardous waste.

4. Doffing PPE:

  • Outer Gloves: Remove and discard the outer pair of gloves in the designated waste container.

  • Coveralls/Lab Coat: Remove the coveralls or lab coat by rolling it inside out to contain any contaminants and dispose of it.

  • Shoe Covers: Remove shoe covers.

  • Eye Protection: Remove the face shield and/or goggles.

  • Respiratory Protection: Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves and dispose of them.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

5. Disposal Plan:

  • Waste Classification: All waste contaminated with this compound, including disposable PPE, cleaning materials, and empty containers, must be treated as hazardous waste.

  • Waste Segregation: Segregate waste into solid, liquid, and sharp containers.

  • Disposal Procedures: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, regional, and national regulations.[7]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Doffing prep_area Designate Handling Area eng_controls Verify Engineering Controls (Fume Hood/Isolator) prep_area->eng_controls waste_prep Prepare Labeled Waste Containers eng_controls->waste_prep ppe_don Don Appropriate PPE waste_prep->ppe_don weigh Weigh and Aliquot Compound ppe_don->weigh procedure Perform Experimental Procedure weigh->procedure decon Decontaminate Surfaces and Equipment procedure->decon waste_seg Segregate Contaminated Waste decon->waste_seg ppe_doff Doff PPE in Designated Area waste_seg->ppe_doff final_wash Wash Hands Thoroughly ppe_doff->final_wash

Caption: Workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。